Draflazine, (S)-
Description
BenchChem offers high-quality Draflazine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Draflazine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
138681-29-5 |
|---|---|
Molecular Formula |
C30H33Cl2F2N5O2 |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
(2S)-1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide |
InChI |
InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)/t27-/m0/s1 |
InChI Key |
IWMYIWLIESDFRZ-MHZLTWQESA-N |
Isomeric SMILES |
C1CN([C@@H](CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |
Canonical SMILES |
C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Draflazine mechanism of action ENT1 inhibition
Technical Monograph: (S)-Draflazine Mechanism of Action & ENT1 Inhibition
Executive Summary
(S)-Draflazine (R-75231) is a potent, specific, and high-affinity inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1/SLC29A1). Unlike classic inhibitors such as dipyridamole, (S)-Draflazine is distinguished by its slow dissociation kinetics and extended residence time (RT) , properties that correlate with sustained in vivo cardioprotection and analgesia. This guide delineates the molecular mechanism of (S)-Draflazine, quantifies its kinetic superiority, and provides validated protocols for interrogating its activity in a research setting.
Mechanistic Architecture: The Adenosine-ENT1 Axis
The Target: SLC29A1 (ENT1)
ENT1 is a ubiquitously expressed, sodium-independent transporter responsible for the facilitated diffusion of purine and pyrimidine nucleosides.[1][2] Under basal conditions, ENT1 equilibrates intracellular and extracellular adenosine levels. However, during metabolic stress (e.g., ischemia), intracellular adenosine generation spikes.
-
Physiological Role: ENT1 typically facilitates the reuptake of adenosine from the extracellular space, terminating its signaling.
-
Inhibition Logic: Blocking ENT1 prevents this reuptake, elevating local extracellular adenosine concentrations ("the adenosine halo"). This potentiates signaling through P1 purinergic receptors (A1, A2A, A2B, A3), driving vasodilation, cardioprotection, and anti-nociception.
Mode of Inhibition
(S)-Draflazine acts as a competitive orthosteric inhibitor .
-
Binding Site: It occupies the central substrate-binding cavity of ENT1, overlapping with the binding sites of the classic probe
-(4-nitrobenzyl)-mercaptopurine riboside (NBMPR) and the endogenous substrate adenosine. -
Stereoselectivity: The (-)-enantiomer, corresponding to the (S)-configuration, exhibits superior affinity compared to the racemate or (R)-isomer, driven by specific hydrophobic interactions within the transmembrane helices (TM 3-6 region).
Mechanistic Pathway Diagram
Figure 1: The mechanism of ENT1 inhibition by (S)-Draflazine.[3][4][5][6] Blockade of the transporter prevents adenosine reuptake, potentiating receptor-mediated downstream effects.[7]
Pharmacodynamics & Kinetic Profiling
The clinical differentiation of (S)-Draflazine lies in its binding kinetics. While affinity (
Comparative Kinetic Data
| Parameter | (S)-Draflazine | Dilazep | Dipyridamole | NBMPR (Probe) |
| Mechanism | Competitive | Competitive | Competitive | Competitive |
| Affinity ( | 4.5 nM | ~5-10 nM | ~10-20 nM | 0.1 - 1.0 nM |
| Dissociation ( | 0.011 min⁻¹ | 0.023 min⁻¹ | Fast | 0.036 min⁻¹ |
| Residence Time (RT) | ~88 min | ~44 min | < 20 min | ~28 min |
| Selectivity | High (ENT1 >> ENT2) | Moderate | Low (Non-selective) | High (ENT1) |
Data Source: Vlachodimou et al. (2020) & Hammond et al. (2000).[5]
Key Insight: (S)-Draflazine's RT of ~88 minutes is significantly longer than that of other vasodilators. This "slow-off" rate ensures sustained transporter blockade even as plasma concentrations fluctuate, providing a stable therapeutic window.
Experimental Validation Protocols
To validate (S)-Draflazine activity, we utilize two "Gold Standard" assays: Radioligand Competition Binding (to determine affinity) and Zero-Trans Uptake (to determine functional inhibition).
Protocol A: [³H]-NBMPR Competition Binding Assay
Objective: Determine the
Materials:
-
Source: Human Erythrocyte Membranes (rich in hENT1) or hENT1-transfected CHO cells.
-
Radioligand: [³H]-NBMPR (Specific Activity ~20 Ci/mmol).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
Workflow:
-
Preparation: Dilute membranes to a protein concentration of 0.2 mg/mL.
-
Equilibrium Phase:
-
Incubate membranes with a fixed concentration of [³H]-NBMPR (0.5 nM, approx.
). -
Add increasing concentrations of (S)-Draflazine (
M to M). -
Non-Specific Binding (NSB): Define using 10 µM NBMPR or Dipyridamole.
-
-
Incubation: 60 minutes at 25°C (Room Temp) to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate
.
Protocol B: Zero-Trans [³H]-Adenosine Uptake Assay
Objective: Measure functional inhibition of nucleoside transport.[8]
Workflow:
-
Cell Seeding: Plate hENT1-expressing cells (e.g., HeLa or CHO-K1) in 24-well plates.
-
Wash: Rinse cells 2x with transport buffer (sodium-free buffer is optional but preferred to isolate ENT activity from CNT activity).
-
Pre-incubation: Incubate cells with (S)-Draflazine for 15 minutes.
-
Uptake Initiation: Add [³H]-Adenosine (1 µM final, spiked with tracer) for exactly 30 seconds .
-
Note: Uptake must be measured in the linear phase (initial rate).
-
-
Stop: Rapidly aspirate and wash 3x with ice-cold stop solution (PBS + 10 µM Dipyridamole).
-
Lysis: Solubilize cells in 1% Triton X-100 or 0.1 N NaOH.
-
Readout: Scintillation counting of the lysate.
Experimental Workflow Diagram
Figure 2: Dual-stream validation workflow. Protocol A determines binding affinity (
Therapeutic Implications
The high affinity and long residence time of (S)-Draflazine translate into specific therapeutic advantages:
-
Cardioprotection: By inhibiting ENT1 during ischemia, (S)-Draflazine preserves the extracellular adenosine pool.[3] This activates A1 receptors (reducing metabolic demand) and A2A receptors (vasodilation and anti-inflammation), reducing infarct size.
-
Analgesia: In models of inflammatory pain (e.g., CFA-induced hyperalgesia), (S)-Draflazine reverses mechanical hypersensitivity.[4][7] The mechanism is dependent on spinal adenosine levels acting on A1 receptors.
-
Safety Profile: Unlike non-selective inhibitors that may affect other transporters or phosphodiesterases (like Dipyridamole), (S)-Draflazine's specificity for ENT1 minimizes off-target hemodynamic effects.
References
-
Vlachodimou, A., et al. (2020). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1).[2][8] Biochemical Pharmacology.[2][8]
-
Hammond, J.R. (2000). Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Ackerman, M., et al. (2012). Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs.[7] Journal of Pain Research.
-
Wright, N.J., & Lee, S.Y. (2019). Structures of human ENT1 in complex with adenosine reuptake inhibitors.[2] Nature Structural & Molecular Biology.
-
Guitart, X., et al. (2016). Equilibrative nucleoside transporter ENT1 as a biomarker of Huntington disease.[2] Neurobiology of Disease.[2]
Sources
- 1. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Draflazine (R-75231) | ENT1抑制剂 | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
Draflazine (S)- vs (R)- enantiomer pharmacological differences
Title: Pharmacological Differentiation of Draflazine Enantiomers: (S)- vs. (R)- Stereoselectivity in ENT1 Inhibition[1]
Executive Summary Draflazine (R75231) is a potent, specific inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), utilized primarily to potentiate the extracellular concentration of adenosine.[1] While often studied as a racemate in early literature, its pharmacological activity is highly stereoselective.[1] This guide delineates the critical differences between the (S)-(-)-enantiomer (Eutomer, R88021) and the (R)-(+)-enantiomer (Distomer, R88016) , providing a structural and mechanistic basis for their distinct potency profiles.[1]
Molecular Architecture & Stereochemistry[1]
The pharmacological divergence of draflazine stems from the chiral center located at the C2 position of the piperazine ring , which bears an aminocarbonyl moiety.[1]
-
The Distomer: (R)-(+)-Draflazine (Code: R88016).[1]
Stereochemical Impact Table
| Feature | (S)-Draflazine (R88021) | (R)-Draflazine (R88016) |
| Role | Eutomer (Active) | Distomer (Less Active) |
| ENT1 Affinity ( | High (~0.32 nM)* | Low (~10 nM) |
| Selectivity Ratio | Reference (1.[1]0) | ~30-fold lower potency |
| Binding Kinetics | Pseudo-irreversible (Long Residence Time) | Rapid dissociation (Transient) |
*Data derived from displacement of [3H]-NBMPR in mammalian membrane preparations.
Pharmacodynamics: The ENT1 Interface[1]
The primary mechanism of draflazine is the inhibition of adenosine reuptake via ENT1 (SLC29A1).[1] The efficacy of this inhibition is governed not just by affinity (thermodynamics) but by residence time (kinetics).[1]
Binding Affinity & Selectivity
Experimental data utilizing [3H]-NBMPR (nitrobenzylthioinosine) displacement assays demonstrate a 30-fold stereoselectivity in favor of the (S)-enantiomer.[1]
-
(S)-Draflazine: Exhibits sub-nanomolar affinity (
).[1] It acts as a tight-binding inhibitor, effectively "locking" the transporter in an occluded state.[1] -
(R)-Draflazine: Requires significantly higher concentrations to achieve 50% occupancy.[1] Its binding is more labile, allowing endogenous nucleosides (adenosine) to compete more effectively for the transporter.[1]
Kinetic Pharmacology (Residence Time)
A critical differentiator is the drug-target residence time .[1]
-
(S)-Draflazine displays "pseudo-irreversible" binding characteristics.[1] Once bound, it dissociates extremely slowly from ENT1.[1] This leads to prolonged adenosine potentiation even after free drug plasma levels have dropped (hysteresis).[1]
-
(R)-Draflazine , due to steric hindrance, cannot achieve the stable conformational lock required for long residence time, resulting in a faster off-rate (
).[1]
Figure 1: Mechanistic divergence of Draflazine enantiomers at the ENT1 transporter interface.
Experimental Workflows
To validate the pharmacological differences, researchers must employ specific protocols for separation and functional testing.[1]
Chiral Separation Protocol (HPLC)
Separation of the racemate (R75231) into (S)- and (R)- isomers is achieved using chiral stationary phases (CSPs).[1]
-
Column: Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Acetonitrile : 2 mM Ammonium Acetate (80:20 v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Detection: UV at 254 nm or MS/MS (MRM mode).[1]
-
Elution Order: Generally, the (S)-enantiomer and (R)-enantiomer will have distinct retention times (Rt).[1] Note: Elution order must be confirmed with reference standards as it depends on specific mobile phase modifiers.
Radioligand Binding Assay (Potency Determination)
This protocol determines the
-
Preparation: Harvest membranes from tissues rich in ENT1 (e.g., erythrocytes, cardiac tissue) or HEK293 cells overexpressing hENT1.[1]
-
Ligand: Use [3H]-NBMPR (0.1 - 1.0 nM) as the radioligand.[1]
-
Incubation: Incubate membranes with [3H]-NBMPR and varying concentrations (
to M) of (S)-Draflazine or (R)-Draflazine. -
Equilibrium: Incubate for 60 mins at 25°C. Crucial: Ensure equilibrium is reached due to the slow association/dissociation of the (S)-isomer.
-
Filtration: Rapidly filter through GF/B filters to terminate binding.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Figure 2: Workflow for the isolation and pharmacological characterization of Draflazine enantiomers.
Therapeutic Implications
The distinction between (S)- and (R)-draflazine is not merely academic; it dictates the therapeutic window and safety profile.[1]
-
Cardioprotection: The (S)-enantiomer is the driver of ischemic protection.[1] By inhibiting adenosine reuptake with high affinity and long residence time, it ensures sustained activation of A1 and A3 adenosine receptors during ischemic events, reducing infarct size.[1]
-
Dosing & Toxicity: Using the pure (S)-enantiomer (chiral switch) allows for lower total dosages compared to the racemate.[1] This reduces the metabolic load on the liver and minimizes potential off-target effects caused by the less active (R)-enantiomer (e.g., non-specific interaction with other transporters or enzymes).[1]
-
Neuropathic Pain: Recent studies in ENT1 inhibition for pain relief rely on the sustained elevation of adenosine in the spinal cord.[1] The rapid dissociation of the (R)-isomer renders it ineffective for this indication, making the (S)-isomer the requisite candidate for analgesic drug development.[1]
References
-
[3H]R75231--a new radioligand for the nitrobenzylthioinosine sensitive nucleoside transport proteins. Source: Naunyn Schmiedebergs Arch Pharmacol. 1992 May;345(5):558-63.[1] Significance: Establishes the 30-fold potency difference between R88021 (S) and R88016 (R).
-
Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Source: Biochem Pharmacol. 2019 Dec;170:113747.[1][4] Significance: Details the binding kinetics and residence time importance for draflazine analogues.
-
Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Source: Naunyn Schmiedebergs Arch Pharmacol. 2000 Apr;361(4):373-82.[1] Significance: Explores the structural requirements (hydrophobic groups) for ENT1 vs ENT2 selectivity.
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Khan Academy [khanacademy.org]
- 4. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Draflazine in Adenosine Extracellular Accumulation: A Technical Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides an in-depth technical exploration of Draflazine and its pivotal role in modulating extracellular adenosine levels. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a comprehensive understanding of the underlying mechanisms, experimental validation, and therapeutic potential of Draflazine as a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1).
The Critical Role of Extracellular Adenosine in Cellular Homeostasis and Disease
Adenosine is a ubiquitous purine nucleoside that plays a fundamental role in cellular metabolism as a core component of adenosine triphosphate (ATP).[1] Beyond its intracellular functions, extracellular adenosine acts as a critical signaling molecule, modulating a wide array of physiological and pathophysiological processes.[1][2] Its concentration in the extracellular space is tightly regulated, typically maintained at low nanomolar levels under normal physiological conditions.[1] However, in response to cellular stress, such as hypoxia, ischemia, or inflammation, extracellular adenosine levels can rise significantly, acting as a protective signal to mitigate tissue damage.[1]
This protective effect is mediated through the activation of four G-protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3.[1] Activation of these receptors can trigger a variety of downstream effects, including vasodilation, anti-inflammatory responses, and neurotransmission modulation.[1][3] Given its profound physiological effects, the pharmacological modulation of extracellular adenosine concentration represents a promising therapeutic strategy for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[4][5]
Equilibrative Nucleoside Transporters (ENTs): Gatekeepers of Adenosine Levels
The concentration of extracellular adenosine is primarily controlled by its transport across the cell membrane, a process mediated by specialized membrane proteins known as nucleoside transporters.[6] There are two major families of nucleoside transporters: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs).[7] ENTs, which facilitate the bidirectional transport of nucleosides down their concentration gradient, are key players in clearing adenosine from the extracellular space.[7]
The human ENT family consists of four members, with ENT1 (encoded by the SLC29A1 gene) being the most well-characterized and widely expressed.[8][9] ENT1 is a high-affinity transporter for adenosine and is considered a major route for its cellular uptake.[10] Therefore, inhibition of ENT1 presents a direct and effective mechanism for increasing the extracellular concentration of adenosine, thereby amplifying its signaling effects.[4][9]
Draflazine: A Potent and Selective ENT1 Inhibitor
Draflazine is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[11] This selectivity is a key attribute, as non-selective ENT inhibitors like dipyridamole and dilazep can have off-target effects.[4] Draflazine binds to the nucleoside transporter with high affinity, effectively blocking the uptake of adenosine into cells.[12] This inhibition leads to an accumulation of adenosine in the extracellular space, thereby enhancing its local signaling effects through adenosine receptors.[4]
The therapeutic potential of this mechanism has been demonstrated in various preclinical and clinical studies. For instance, Draflazine has been shown to protect heart tissue from ischemia-induced damage, an effect attributed to the increased extracellular adenosine concentration.[4] Furthermore, its antihyperalgesic activity in models of inflammatory pain is also linked to the enhancement of endogenous adenosine levels.[13]
Mechanism of Action: A Visual Representation
The following diagram illustrates the core mechanism by which Draflazine leads to the accumulation of extracellular adenosine.
Caption: Draflazine blocks the ENT1 transporter, preventing adenosine uptake and increasing its extracellular concentration.
Experimental Protocols for Assessing Draflazine's Activity
To rigorously evaluate the efficacy of Draflazine as an ENT1 inhibitor, a combination of binding and functional assays is essential. The following protocols provide a self-validating framework for characterizing the interaction of Draflazine with ENT1 and its impact on adenosine transport.
Radioligand Binding Assay for ENT1 Affinity
This protocol determines the binding affinity (Ki) of Draflazine for the ENT1 transporter using a competitive binding assay with a radiolabeled ligand, such as [³H]-nitrobenzylthioinosine ([³H]-NBTI), a high-affinity ENT1 inhibitor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously expressing or overexpressing human ENT1 (e.g., U2OS cells).[11] Homogenize cells in a suitable buffer and isolate the membrane fraction by differential centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-NBTI and varying concentrations of Draflazine.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Draflazine that inhibits 50% of the specific binding of [³H]-NBTI (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: [³H]-Adenosine Uptake Inhibition
This assay directly measures the functional consequence of Draflazine's binding to ENT1 by quantifying the inhibition of adenosine uptake into cells.
Methodology:
-
Cell Culture: Plate ENT1-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation with Draflazine: Wash the cells and pre-incubate with varying concentrations of Draflazine for a defined period.
-
Initiation of Uptake: Add a solution containing [³H]-adenosine to initiate the uptake experiment.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-adenosine uptake against the concentration of Draflazine to determine the IC50 value for uptake inhibition.
Measurement of Extracellular Adenosine Accumulation
This protocol utilizes high-performance liquid chromatography-tandem mass spectrometry (UPLC-tandem-MS) for the accurate and sensitive quantification of extracellular adenosine in cell culture supernatants following treatment with Draflazine.[14]
Methodology:
-
Cell Treatment: Treat ENT1-expressing cells with Draflazine at various concentrations and for different durations.
-
Sample Collection: Carefully collect the cell culture supernatant. To prevent the rapid degradation of adenosine, immediately add a "stop solution" containing inhibitors of adenosine deaminase and adenosine kinase.[14]
-
Sample Preparation: Perform solid-phase extraction or protein precipitation to clean up the sample.
-
UPLC-tandem-MS Analysis: Inject the prepared sample into a UPLC-tandem-MS system. Use a stable isotope-labeled adenosine as an internal standard for accurate quantification.[14]
-
Data Analysis: Quantify the adenosine concentration in the samples by comparing the peak area ratio of adenosine to the internal standard against a standard curve.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocols described above.
Caption: A streamlined workflow for the comprehensive evaluation of Draflazine's impact on ENT1.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Draflazine, providing a comparative overview of its potency and affinity.
| Parameter | Value | Method | Cell Type | Reference |
| Ki for [³H]-NBTI binding | 4.5 nM | Radioligand Binding | Human Myocardium & Erythrocytes | [12] |
| IC50 for ENT1 inhibition | 5.3 nM | Impedance-based transporter activity assay | U2OS | [11] |
| Antihyperalgesic Effect | 10 mg/kg (s.c.) | Carrageenan-induced hyperalgesia | Guinea Pig | [13] |
Therapeutic Implications and Future Directions
The ability of Draflazine to selectively inhibit ENT1 and thereby augment endogenous adenosine signaling holds significant therapeutic promise. Its cardioprotective effects have been a primary area of investigation, with studies suggesting its potential use in conditions like myocardial ischemia.[4][15] The lack of negative inotropic effects at therapeutic concentrations further enhances its safety profile for cardiac applications.[12]
Beyond cardiovascular disease, the role of adenosine in modulating inflammation and pain opens up other therapeutic avenues for Draflazine. Its demonstrated efficacy in preclinical models of inflammatory pain suggests its potential as a novel analgesic.[13]
Future research should focus on further elucidating the long-term effects and safety profile of Draflazine in various disease models. Investigating the potential for combination therapies, where Draflazine could potentiate the effects of other drugs that act on the adenosine system, is another promising area of exploration. Clinical trials that have been conducted were generally small and focused on tolerability, indicating that larger trials are needed to fully evaluate its cardioprotective effects.[15]
References
-
Scholarly Publications Leiden University. (n.d.). Ligand binding kinetics and label- free assays for the study of SLC29A1 transporter and A2B adenosine receptor. Retrieved from [Link]
- Heubach, J. F., et al. (1996). Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(5), 556-563.
- Sztajzel, J., et al. (1999). Nucleoside transport inhibition by draflazine in unstable coronary disease. Heart, 82(2), 203-207.
- Carrier, E. J., et al. (2006). Inhibition of an equilibrative nucleoside transporter by cannabidiol: A mechanism of cannabinoid immunosuppression. Proceedings of the National Academy of Sciences, 103(20), 7895-7900.
- Naik, J., et al. (2018). Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products. Journal of Biological Chemistry, 293(15), 5579-5591.
- Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. (2026, February 2). Annual Review of Analytical Chemistry.
- de Vries, H., et al. (2020). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Biochemical Pharmacology, 172, 113747.
-
Wikipedia. (n.d.). Adenosine. Retrieved from [Link]
- Firoz, M., et al. (2021). Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors. Pharmaceutics, 13(7), 1083.
- P-A, R., et al. (2019). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Pharmacology, 10, 147.
- van der Giessen, W. J., et al. (1996). Hemodynamic and neurohumoral effects of various grades of selective adenosine transport inhibition in humans. Implications for its future role in cardioprotection.
-
Patsnap Synapse. (2024, June 25). What are ENT inhibitors and how do they work?. Retrieved from [Link]
- Nijstad, A. L., et al. (2018). Accurate measurement of endogenous adenosine in human blood. PLOS ONE, 13(10), e0205707.
-
Dr Matt & Dr Mike. (2017, July 16). Mechanism of Action for Adenosine [Video]. YouTube. [Link]
- Miller, D. S., et al. (2022). Addressing the Clinical Importance of Equilibrative Nucleoside Transporters (ENTs) in Drug Discovery and Development. Clinical Pharmacology & Therapeutics, 111(2), 346-359.
- Eltzschig, H. K. (2014). Extracellular Adenosine Signaling in Molecular Medicine.
- Insight into the nucleoside transport and inhibition of human ENT1. (2021). Cell Reports, 36(13), 109749.
- Protocol for quantifying extracellular and intracellular ATP from macrophages upon inflammasome activation using a luciferin-luciferase technique. (2021). STAR Protocols, 2(4), 100871.
- Grubb, A. (2023). Adenosine. In StatPearls.
- Qamar, A. S., et al. (2022). A review on the clinical pharmacokinetics of hydralazine. Expert Opinion on Drug Metabolism & Toxicology, 18(10), 707-714.
-
Alzheimer's Drug Discovery Foundation. (2020, August 31). ENT1 Inhibitors. Retrieved from [Link]
-
Adenosine signaling pathway overview. (n.d.). ResearchGate. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Card Expert Search. Retrieved from [Link]
- De Vry, J., et al. (2012). Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs. Journal of Pain Research, 5, 335-344.
-
CV Pharmacology. (n.d.). Adenosine. Retrieved from [Link]
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1).
- Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1).
- Fredholm, B. B., et al. (2001). Adenosine Receptors: Expression, Function and Regulation. International Journal of Biochemistry & Cell Biology, 33(8), 779-783.
- Llaudet, E., et al. (2016). Real-time monitoring of extracellular adenosine using enzyme-linked microelectrode arrays. Biosensors and Bioelectronics, 77, 987-994.
-
Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Retrieved from [Link]
-
Draflazine. (n.d.). DrugBank. Retrieved from [Link]
Sources
- 1. Adenosine - Wikipedia [en.wikipedia.org]
- 2. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Adenosine [cvpharmacology.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. What are ENT inhibitors and how do they work? [synapse.patsnap.com]
- 6. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Draflazine (R-75231) | ENT1抑制剂 | MCE [medchemexpress.cn]
- 12. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 15. Nucleoside transport inhibition by draflazine in unstable coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling Draflazine, a Potent Modulator of Adenosine Signaling
An In-depth Technical Guide to the Chemical Structure and Properties of R-75231 Draflazine
Draflazine, also known by its research code R-75231 (for the racemic mixture) and specifically as (-)-R-75231 or R-88021 for the active enantiomer, is a high-affinity, selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[1] This transporter, encoded by the SLC29A1 gene, is a critical gateway for the bidirectional movement of nucleosides like adenosine across cell membranes.[2] By potently blocking this transporter, Draflazine effectively increases the extracellular concentration of endogenous adenosine, a purine nucleoside that plays a profound role in cellular signaling across cardiovascular, nervous, and immune systems.[3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of Draflazine's chemical and pharmacological properties. We will delve into its mechanism of action, provide field-proven experimental protocols for its study, and discuss its application as a powerful research tool and its journey as a potential therapeutic agent. The focus will be on the causality behind its effects and the experimental designs used to validate its function.
Chemical Identity and Physicochemical Properties
The precise identification and physical characteristics of a compound are foundational to its application in research. Draflazine is a structurally complex small molecule with specific stereochemical properties that are crucial to its biological activity. The (-)-enantiomer, Draflazine (R-88021), is significantly more potent than its (+)-enantiomer (R-88016).[5] For instance, in displacing [3H]nitrobenzylthioinosine from human erythrocytes, the (-)-enantiomer is approximately 40 times more potent than the (+)-enantiomer.[5]
| Identifier | Value | Reference |
| IUPAC Name | 1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | [6] |
| Synonyms | R-75231 (racemate), (-)-R-75231, Draflazine, R-88021 | [6] |
| CAS Number | 138681-29-5 (Draflazine); 120770-34-5 (Racemic R-75231) | [6] |
| Molecular Formula | C₃₀H₃₃Cl₂F₂N₅O₂ | [6] |
| Molecular Weight | 604.52 g/mol | [6] |
| Physical Form | White to beige powder | |
| Solubility | DMSO (2 mg/mL) |
Pharmacological Profile: Mechanism of Action
The primary pharmacological action of Draflazine is the potent and highly selective inhibition of the ENT1 transporter. ENT1 is responsible for clearing adenosine from the extracellular space, thereby terminating its signaling effects on cell surface adenosine receptors (A₁, A₂ₐ, A₂ᵦ, A₃).[3]
Causality of Action:
-
Adenosine Release: Under conditions of metabolic stress, such as ischemia or inflammation, intracellular ATP is catabolized, leading to an increased production and release of adenosine into the extracellular space.
-
ENT1-Mediated Reuptake: The ENT1 transporter rapidly transports this extracellular adenosine back into the cell, keeping its ambient concentration low.
-
Draflazine-Mediated Inhibition: Draflazine binds to the ENT1 transporter with high affinity, physically obstructing the passage of adenosine.[7] This blockade leads to a sustained accumulation of adenosine in the extracellular milieu.
-
Enhanced Receptor Signaling: The elevated adenosine concentration results in enhanced and prolonged activation of adenosine receptors on the cell surface, triggering downstream physiological effects such as vasodilation, anti-inflammatory responses, and inhibition of platelet aggregation.[5]
Draflazine's utility stems from its selectivity; it is 370-fold more selective for ENT1 over the other major equilibrative transporter, ENT2 (SLC29A2). This specificity allows researchers to dissect the specific roles of ENT1 in physiological and pathological processes.
Key Applications & In Vitro Experimental Protocols
Draflazine's mechanism makes it a valuable tool for studying adenosine signaling in various therapeutic areas. Below are key applications with validated, step-by-step protocols.
Application 1: Cardioprotection Research
Expertise & Rationale: Adenosine is a well-established endogenous cardioprotectant, particularly during ischemic events. By inhibiting its reuptake, Draflazine can potentiate these protective effects. A critical requirement for a cardioprotective agent is the absence of negative inotropic (contractility-reducing) effects. The following protocols validate both Draflazine's target engagement in cardiac tissue and its functional safety profile.[7]
This protocol determines the binding affinity (Ki) of Draflazine for the ENT1 transporter in human myocardial tissue membranes.
-
Membrane Preparation: Homogenize human ventricular tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed (e.g., 1,000 x g) to remove debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add, in order:
-
Assay buffer.
-
A range of concentrations of Draflazine (or other unlabeled competitor).
-
A fixed, low concentration of the radioligand [³H]-nitrobenzylthioinosine ([³H]-NBTI), typically at its Kd value (e.g., 0.8 nM).[7]
-
The prepared myocardial membranes (e.g., 50-100 µg protein).
-
-
Incubation: Incubate the plate at room temperature (e.g., 20-22°C) for 60 minutes to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., 10 µM NBTI). Specific binding is calculated by subtracting non-specific from total binding. Plot the specific binding against the log concentration of Draflazine and fit to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation. A Ki of ~4.5 nM is expected for Draflazine in human myocardium.[7]
Application 2: Anti-Platelet Aggregation Studies
Expertise & Rationale: Extracellular adenosine, acting primarily through the A₂ₐ receptor on platelets, is a potent inhibitor of platelet aggregation. This protocol is designed to demonstrate how Draflazine, by increasing local adenosine levels, can enhance the natural braking system on platelet activation. This is a self-validating system because Draflazine itself has no direct anti-aggregatory effect; its activity is entirely dependent on the presence of endogenous adenosine.[5]
This assay measures platelet aggregation in a physiologically relevant environment.
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Assay Preparation: Allow the blood to stabilize at room temperature.
-
Incubation with Inhibitor: Pre-incubate aliquots of whole blood with either vehicle (e.g., DMSO) or a fixed concentration of Draflazine (e.g., 1 µM) for a short period (e.g., 10-15 minutes) at 37°C.
-
Addition of Agonist: Add a platelet agonist, such as Adenosine Diphosphate (ADP), at a concentration known to induce aggregation (e.g., 10 µM).
-
Measurement: Immediately measure platelet aggregation using an impedance aggregometer. The instrument measures the change in electrical impedance between two electrodes as platelets aggregate onto them.
-
Data Analysis: Compare the aggregation curve (impedance vs. time) of the Draflazine-treated sample to the vehicle control. The expected result is that in the presence of Draflazine, the ADP-induced aggregation will be significantly inhibited due to the potentiation of endogenous adenosine's anti-aggregatory effects.[5] The IC₅₀ for Draflazine in this type of assay is approximately 0.5 µM.[5]
In Vivo & Clinical Perspective
The principles observed in vitro have been translated into animal models and early-phase human trials.
-
Animal Models: Draflazine has demonstrated significant cardioprotective efficacy against catecholamine-induced damage in rabbits. Furthermore, it has shown antihyperalgesic activity in guinea pig models of inflammatory pain, completely reversing hypersensitivity in both complete Freund's adjuvant (CFA) and carrageenan-induced inflammation models.[1]
-
Clinical Trials: In a randomized, double-blind, placebo-controlled study in patients with unstable angina and non-Q-wave infarction, Draflazine was well-tolerated and did not cause adverse hemodynamic effects.[8] While it showed a trend towards reducing the duration of chest pain, the effect was not statistically significant in the small study population, and its development for cardiac arrhythmias was discontinued.[8][9] It has also been investigated in Phase 2 trials for ulcerative colitis.[3]
Conclusion
R-75231 Draflazine is a quintessential example of a selective pharmacological tool. Its identity as a potent and highly selective inhibitor of the ENT1 nucleoside transporter is well-established, supported by extensive in vitro and in vivo data.[5][7] While its path to clinical approval has been challenging, its value to the scientific community is undeniable. For researchers in cardiovascular disease, inflammation, and neuroscience, Draflazine remains an indispensable molecule for probing the complex and multifaceted signaling pathways of endogenous adenosine. Its well-defined mechanism of action and the robust experimental protocols it has been validated with ensure its continued use in elucidating fundamental biological processes.
References
- Maes, S. S., et al. (2012). Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs. Journal of Pain Research, 5, 391–400.
-
Therapeutic Target Database. (n.d.). Draflazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Draflazine. PubChem Compound Database. Retrieved from [Link]
-
Väisänen, L., et al. (1999). Nucleoside transport inhibition by draflazine in unstable coronary disease. Heart, 82(2), 167–172. Retrieved from [Link]
-
Chembase.cn. (n.d.). DRAFLAZINE, (R)-. Retrieved from [Link]
-
Parkinson, F. E., & Geiger, J. D. (1994). Interaction of the mioflazine derivative R75231 with the nucleoside transporter: evidence for positive cooperativity. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(4), 439–445. Retrieved from [Link]
-
Galinanes, M., et al. (1997). Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium. British Journal of Pharmacology, 120(1), 139–145. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). Draflazine - Drug Targets, Indications, Patents. Retrieved from [Link]
-
van den Hout, L. P. A., et al. (2020). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Biochemical Pharmacology, 172, 113747. Retrieved from [Link]
-
Beukers, M. W., et al. (1994). Nucleoside transport inhibition and platelet aggregation in human blood: R75231 and its enantiomers, draflazine and R88016. European Journal of Pharmacology, 266(1), 57–62. Retrieved from [Link]
-
Hammond, J. R. (2000). Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(4), 373–382. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Slc29a1 solute carrier family 29 (nucleoside transporters), member 1 [ (house mouse)]. Gene Database. Retrieved from [Link]
Sources
- 1. Draflazine (R-75231) | ENT1抑制剂 | MCE [medchemexpress.cn]
- 2. Slc29a1 solute carrier family 29 (nucleoside transporters), member 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Draflazine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleoside transport inhibition and platelet aggregation in human blood: R75231 and its enantiomers, draflazine and R88016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Draflazine | C30H33Cl2F2N5O2 | CID 60849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleoside transport inhibition by draflazine in unstable coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TTD: Therapeutic Target Database [ttd.idrblab.cn]
Draflazine: Modulating Purinergic Tone via Equilibrative Nucleoside Transporter Inhibition
This guide provides a technical analysis of Draflazine, focusing on its pharmacological mechanism as a nucleoside transport inhibitor and its consequent modulation of purinergic signaling.
Executive Summary
Draflazine is a potent, specific inhibitor of the Equilibrative Nucleoside Transporter (ENT) , with high selectivity for the ENT1 (es) subtype. Unlike direct purinergic receptor agonists, Draflazine does not bind directly to P1 (Adenosine) or P2 receptors. Instead, it functions as an "indirect agonist" by blocking the reuptake of extracellular adenosine into cells. This blockade potentiates the "adenosine tone," amplifying endogenous signaling through A1 and A2A receptors specifically in tissues experiencing high metabolic stress (e.g., ischemic myocardium).
This mechanism offers a distinct therapeutic advantage: site-specific amplification . While direct agonists cause systemic side effects (e.g., bradycardia, hypotension), Draflazine enhances adenosine signaling primarily where adenosine is actively being released and rapidly metabolized, providing localized cardioprotection and neuromodulation.
Mechanistic Foundation: The Adenosine Clamp
The primary pharmacological target of Draflazine is the ENT1 transporter (SLC29A1). Under physiological conditions, ENTs facilitate the diffusion of adenosine down its concentration gradient—typically from the extracellular space into the cytosol, where it is rapidly metabolized by adenosine deaminase (to inosine) or adenosine kinase (to AMP).
Mechanism of Action[1][2]
-
Blockade: Draflazine binds to the ENT1 transporter with high affinity (
nM).[1] -
Accumulation: By inhibiting the influx of adenosine, Draflazine causes a rapid accumulation of adenosine in the pericellular space.
-
Activation: The elevated extracellular adenosine concentration activates high-affinity A1 receptors (Gi-coupled) and A2A receptors (Gs-coupled).
Visualization: The Purinergic Amplification Loop
The following diagram illustrates how Draflazine shifts the equilibrium of extracellular adenosine, transforming a passive metabolite into a potent signaling molecule.
Figure 1: Draflazine inhibits ENT1-mediated uptake, forcing extracellular adenosine to accumulate and activate P1 receptors (A1 and A2A).
Downstream Signaling Pathways
Draflazine's effects are pleiotropic, depending on the receptor subtype expression in the target tissue.[2]
Pathway A: A1 Receptor Mediated (Cardioprotection)[3]
-
Context: Ischemic Myocardium.[1]
-
Signal Transduction: Activation of A1 receptors couples to
proteins. -
Effect: Inhibition of adenylyl cyclase
Reduced cAMP Reduced PKA activity. -
Physiological Outcome: Reduced
influx, shortening of the action potential duration, and decreased metabolic demand. This mimics "ischemic preconditioning," protecting the heart from reperfusion injury.
Pathway B: A2A Receptor Mediated (Vasodilation & Anti-inflammation)
-
Context: Coronary vasculature and immune cells.
-
Signal Transduction: Activation of A2A receptors couples to
proteins. -
Effect: Stimulation of adenylyl cyclase
Increased cAMP. -
Physiological Outcome:
-
Vascular Smooth Muscle: Relaxation (Vasodilation).
-
Neutrophils: Inhibition of superoxide generation and adherence (Anti-inflammatory).
-
Comparative Pharmacological Profile
Draflazine is distinguished from other nucleoside transport inhibitors (NTIs) like Dipyridamole by its specificity and lack of hemodynamic side effects at therapeutic doses.
Table 1: Comparative Profile of Nucleoside Transport Inhibitors
| Parameter | Draflazine | Dipyridamole | Dilazep |
| Primary Target | ENT1 (es) | ENT1 / ENT2 / PDE | ENT1 |
| 4.5 nM | ~10-20 nM | ~1-5 nM | |
| Selectivity (ENT1/ENT2) | High (>100-fold) | Low (Non-selective) | High |
| Hemodynamic Effect | Neutral (No neg. inotropy) | Vasodilation + Hypotension | Vasodilation |
| Mechanism Note | Pure uptake inhibition | Uptake inhibition + PDE inhibition | Pure uptake inhibition |
Note: Dipyridamole's inhibition of phosphodiesterase (PDE) contributes to its systemic vasodilatory effects, often limiting its use due to "coronary steal." Draflazine lacks this PDE inhibition, focusing solely on adenosine potentiation.
Experimental Protocol: Nucleoside Uptake Inhibition Assay
To validate Draflazine activity, researchers utilize a radioligand uptake assay. This protocol quantifies the inhibition of
Protocol: -Adenosine Uptake in Human Erythrocytes
Objective: Determine the
Reagents:
-
Washed Human Erythrocytes (suspended to 5% hematocrit in PBS).
-
Radioligand:
Adenosine (Specific Activity: 30-40 Ci/mmol). -
Inhibitor: Draflazine (dissolved in DMSO, serial dilutions).
-
Stop Solution: Ice-cold PBS + 10
M Dipyridamole (to instantly freeze transport).
Workflow:
-
Preparation: Aliquot 100
L of erythrocyte suspension into microcentrifuge tubes. -
Pre-incubation: Add 10
L of Draflazine (varying concentrations: to M). Incubate for 15 minutes at 37°C. -
Initiation: Add
-Adenosine (final concentration 1 M) to initiate uptake. -
Transport Phase: Incubate for exactly 10 seconds (Zero-trans conditions).
-
Critical Step: Transport is extremely rapid; timing must be precise to measure initial rate.
-
-
Termination: Rapidly add 1 mL of Ice-cold Stop Solution and immediately centrifuge (10,000 x g for 30 sec).
-
Separation: Aspirate supernatant. Wash pellet 2x with ice-cold PBS.
-
Quantification: Lyse pellet with 5% Triton X-100. Measure radioactivity via Liquid Scintillation Counting (LSC).[3]
Visualization: Experimental Logic Flow
Figure 2: Workflow for zero-trans radioligand uptake assay to determine Draflazine potency.
References
-
Interaction of a series of draflazine analogues with equilibrative nucleoside transporters. Source: PubMed / Naunyn Schmiedebergs Arch Pharmacol. URL:[Link] Significance: Establishes the structure-activity relationship and high affinity of Draflazine for ENT1.
-
Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium. Source: PubMed / Br J Pharmacol. URL:[1][Link] Significance: Confirms Draflazine's lack of negative inotropic effects and suitability for cardiopreservation.[4]
-
Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1. Source: PubMed / Biochem Pharmacol. URL:[1][Link] Significance: Provides modern kinetic data (residence time) and functional validation of ENT1 inhibition.
-
Nucleoside transport inhibition: a therapeutic approach to cardioprotection via adenosine? Source: PubMed / Cardiovasc Res.[1][5] URL:[Link] Significance: A seminal review discussing the therapeutic rationale of using NTIs like Draflazine over direct agonists.
-
Purinergic Signalling in Physiology and Pathophysiology. Source: PubMed Central / Int J Mol Sci. URL:[Link] Significance: Broad overview of the purinergic signaling landscape that Draflazine modulates.
Sources
- 1. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Computational Approaches for Predicting Drug Interactions with Human Equilibrative Nucleoside Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1): A Technical Guide for Drug Discovery and Development
Abstract
Equilibrative Nucleoside Transporter 1 (ENT1), encoded by the SLC29A1 gene, is a ubiquitous transmembrane protein crucial for the bidirectional transport of nucleosides and nucleoside analogs across cellular membranes.[1] Its central role in regulating extracellular adenosine levels and mediating the cellular uptake of chemotherapeutic agents has positioned it as a significant target for therapeutic intervention in a spectrum of diseases, including cardiovascular disorders, cancer, and neuroinflammatory conditions. This in-depth technical guide provides a comprehensive overview of ENT1-specific inhibitors, detailing their mechanisms of action, chemical classifications, and the state-of-the-art methodologies for their evaluation. Tailored for researchers, scientists, and drug development professionals, this document offers a synthesis of technical accuracy and field-proven insights to facilitate the discovery and development of novel ENT1-targeted therapeutics.
The Central Role of ENT1 in Physiology and Pharmacology
ENT1 is a facilitative transporter, meaning it moves its substrates down their concentration gradient without the need for direct energy input.[2] This seemingly simple function has profound physiological consequences.
1.1. Adenosine Signaling and Homeostasis: One of the most critical roles of ENT1 is the regulation of extracellular adenosine concentrations. Adenosine is a potent signaling molecule that exerts its effects through four G-protein coupled receptors (A1, A2A, A2B, and A3), influencing a vast array of physiological processes including vasodilation, neurotransmission, and inflammation.[3][4] By transporting adenosine into the cell, ENT1 effectively terminates its signaling cascade. Consequently, inhibition of ENT1 leads to an accumulation of extracellular adenosine, potentiating its physiological effects.[1][5] This mechanism is the cornerstone of the therapeutic action of several clinically used drugs.
1.2. Transport of Nucleoside Analogs: Beyond its role in endogenous nucleoside transport, ENT1 is a primary conduit for the cellular uptake of numerous nucleoside analog drugs.[3] This includes a wide range of anticancer agents (e.g., gemcitabine, cytarabine) and antiviral therapies.[3] The expression level of ENT1 in tumor cells can be a critical determinant of their sensitivity or resistance to these chemotherapeutic agents.[6] Therefore, understanding the interplay between ENT1 and these drugs is paramount for optimizing cancer chemotherapy.
1.3. Therapeutic Implications of ENT1 Inhibition: The multifaceted roles of ENT1 make it a compelling drug target for a variety of therapeutic areas:
-
Cardiovascular Disease: By increasing extracellular adenosine, ENT1 inhibitors can induce vasodilation and offer cardioprotection, particularly in the context of ischemia-reperfusion injury.[7]
-
Oncology: While ENT1 facilitates the entry of cytotoxic nucleoside analogs, its inhibition can also be therapeutically beneficial. In the tumor microenvironment, high levels of adenosine are immunosuppressive. By blocking adenosine uptake into T-cells, ENT1 inhibitors can enhance anti-tumor immunity.[8]
-
Neuroinflammation and Pain: ENT1 inhibition can modulate neuroinflammation and has shown promise in preclinical models of neuropathic and inflammatory pain by potentiating adenosine's analgesic effects.
-
Other Conditions: The role of ENT1 is also being explored in conditions such as alcoholism and neurodegenerative diseases.[2]
Classes and Characteristics of ENT1 Inhibitors
ENT1 inhibitors can be broadly categorized based on their chemical structure and mechanism of action. The development of these inhibitors has evolved from non-selective compounds to highly potent and specific agents.
2.1. Classical ENT1 Inhibitors:
-
Dipyridamole: A non-selective inhibitor of both ENT1 and ENT2, dipyridamole is a pyrimido-pyrimidine derivative clinically used as a vasodilator and antiplatelet agent.[9] Its inhibition of adenosine reuptake is a key component of its therapeutic effect.
-
Nitrobenzylthioinosine (NBMPR): A high-affinity and selective inhibitor of ENT1, NBMPR is a nucleoside analog widely used as a research tool to probe ENT1 function.[2][9] Its high affinity makes it an ideal radioligand for binding assays.
-
Dilazep: Another non-selective inhibitor of ENT1 and ENT2, dilazep is a coronary vasodilator.[9]
-
Draflazine: A potent and more selective ENT1 inhibitor compared to dipyridamole and dilazep.[9]
2.2. Other Clinically Relevant Inhibitors:
-
Ticagrelor: An antiplatelet drug that, in addition to its primary mechanism of P2Y12 receptor antagonism, also inhibits ENT1, contributing to increased extracellular adenosine and enhanced antiplatelet effects.[6]
-
Tyrosine Kinase Inhibitors (TKIs): A growing number of TKIs have been identified as inhibitors of ENT1, which can lead to drug-drug interactions when co-administered with nucleoside analog chemotherapies.[6]
2.3. Quantitative Comparison of Inhibitor Potency and Selectivity:
The following table summarizes the inhibitory potency (IC50 or Ki values) of selected compounds against ENT1 and, where available, their selectivity over ENT2. It is important to note that assay conditions can significantly influence these values.
| Inhibitor | ENT1 IC50/Ki | ENT2 IC50/Ki | Selectivity (ENT2/ENT1) | Reference(s) |
| NBMPR | 0.4 nM (IC50) | 2800 nM (IC50) | ~7000-fold | [10] |
| Dipyridamole | 5.0 nM (IC50) | 356 nM (IC50) | ~71-fold | [10] |
| Dipyridamole Analog 13 | 0.49 nM (Ki) | Not Reported | Not Reported | [9] |
| Draflazine | 0.28-10 nM (IC50) | Not Reported | Not Reported | [9] |
| Ticagrelor | 12.4 µM (Estimated IC50) | 441.1 µM (Estimated IC50) | ~35.6-fold | [11] |
| Lorlatinib | 2.5 µM (IC50) | 1.0 µM (IC50) | ~0.4-fold | [6] |
| Ibrutinib | >10 µM (IC50) | Not Reported | Not Reported | [6] |
| Lenvatinib | ~6.3 µM (IC50) | Not Reported | Not Reported | [6] |
| Neratinib | ~8.5 µM (IC50) | Not Reported | Not Reported | [6] |
| Pacritinib | ~6.2 µM (IC50) | Not Reported | Not Reported | [6] |
Methodologies for the Characterization of ENT1 Inhibitors
A robust and multi-faceted experimental approach is essential for the comprehensive characterization of ENT1 inhibitors. This section provides detailed, step-by-step protocols for key in vitro and in vivo assays.
3.1. In Vitro Assays:
Radiolabeled Nucleoside Uptake Assay
This is the gold-standard functional assay to determine the inhibitory potency of a compound on ENT1-mediated transport.
Principle: This assay measures the uptake of a radiolabeled nucleoside substrate (e.g., [3H]-uridine or [3H]-adenosine) into cells expressing ENT1. The reduction in uptake in the presence of a test compound is indicative of its inhibitory activity.
Experimental Workflow Diagram:
Caption: Workflow for the radiolabeled nucleoside uptake assay.
Detailed Protocol:
-
Cell Culture:
-
Seed cells known to express ENT1 (e.g., K562 human leukemia cells, or engineered cell lines like HAP1 ENT2-KO or MDCKII-hENT1) in 96-well plates and culture to confluence.[6][9] K562 cells endogenously express high levels of ENT1.[9] HAP1 ENT2-knockout cells are a valuable tool to specifically study ENT1 without the confounding activity of ENT2.[6]
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with a pre-warmed, sodium-free transport buffer (e.g., 5.3 mM KCl, 1.1 mM KH2PO4, 0.8 mM MgSO4, 1.8 mM CaCl2, 11 mM D-glucose, 10 mM HEPES, and 136 mM N-methyl-glucamine, pH 7.4).[12]
-
-
Inhibitor Pre-incubation:
-
Add the transport buffer containing various concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Initiation of Uptake:
-
Initiate the uptake by adding the transport buffer containing the radiolabeled substrate (e.g., 8.33 nM [3H]-uridine) and the test compound at the final desired concentrations.[12]
-
-
Termination of Uptake:
-
After a short incubation period (linear range of uptake, typically 5 minutes), terminate the transport by rapidly washing the cells three times with ice-cold transport buffer containing a high concentration of unlabeled nucleoside (e.g., 1 mM uridine) to displace any non-specifically bound radiolabel.[13]
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well (e.g., with 0.1 M NaOH or a commercial lysis buffer).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation and Causality:
-
Linearity of Uptake: It is crucial to first establish the linear range of nucleoside uptake over time to ensure that the measurements reflect the initial rate of transport and are not confounded by substrate metabolism or efflux.
-
Specificity Controls: To confirm that the observed uptake is ENT1-mediated, parallel experiments should be conducted in the presence of a known potent and selective ENT1 inhibitor, such as NBMPR (at a concentration that fully inhibits ENT1, e.g., 1 µM).[13] The NBMPR-insensitive uptake can be attributed to other transporters (like ENT2) or passive diffusion.
-
Cell Line Selection: The choice of cell line is critical. Using a cell line with high endogenous ENT1 expression (like K562) or a stably transfected cell line (like MDCKII-hENT1) ensures a robust signal-to-noise ratio.[4][9] For determining selectivity, using knockout cell lines (e.g., HAP1 ENT1-KO and ENT2-KO) is the most rigorous approach.[6]
[3H]-NBMPR Binding Assay
This assay directly measures the binding of a test compound to the ENT1 protein.
Principle: This assay quantifies the displacement of a high-affinity radiolabeled ENT1 inhibitor, [3H]-NBMPR, from its binding site by a test compound. This provides information on the binding affinity (Ki) of the test compound for ENT1.
Detailed Protocol:
-
Cell Preparation:
-
Binding Reaction:
-
Incubate the cells with a fixed concentration of [3H]-NBMPR (e.g., 25 nM) in the presence of varying concentrations of the unlabeled test compound.[13]
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled NBMPR (e.g., 20 µM) is included.[13]
-
Incubate at room temperature for 60 minutes to reach binding equilibrium.[13]
-
-
Termination of Binding:
-
Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold PBS to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.2. In Vivo Models:
The evaluation of ENT1 inhibitors in vivo is crucial to understand their pharmacokinetic properties, efficacy, and potential side effects.
ENT1 Knockout Mouse Models
Principle: Comparing the phenotype and response to stimuli or drugs in ENT1 knockout mice versus their wild-type littermates provides definitive evidence for the role of ENT1 in specific physiological or pathological processes.
Applications:
-
Cardioprotection: ENT1 knockout mice have been instrumental in demonstrating the protective role of ENT1 inhibition in cardiac ischemia-reperfusion injury.[7]
-
Neurobiology: These models have been used to study the role of ENT1 in ethanol-related behaviors and neurodegeneration.[2]
-
Pharmacology: They are essential for validating the in vivo targets of novel ENT1 inhibitors.
Preclinical Models of Disease
Principle: Evaluating the efficacy of ENT1 inhibitors in established animal models of disease provides a strong rationale for their clinical development.
Examples:
-
Inflammatory and Neuropathic Pain Models: The efficacy of ENT1 inhibitors in reducing hyperalgesia can be assessed in models such as the complete Freund's adjuvant (CFA)-induced inflammation model in guinea pigs or spared nerve injury (SNI) models in mice.
-
Cancer Immunotherapy Models: Syngeneic tumor models in mice can be used to evaluate the ability of ENT1 inhibitors to enhance anti-tumor immunity, both as monotherapy and in combination with checkpoint inhibitors.[8]
Signaling Pathways and Mechanisms of Action
The primary mechanism by which ENT1 inhibitors exert their effects is through the modulation of adenosine signaling.
4.1. The Adenosine Signaling Pathway:
Caption: Modulation of adenosine signaling by ENT1 inhibitors.
Mechanism of Action:
-
Increased Extracellular Adenosine: By blocking the reuptake of adenosine into the cell, ENT1 inhibitors lead to a sustained increase in its extracellular concentration.[5]
-
Enhanced Receptor Activation: This elevated adenosine then binds to and activates its receptors (A1, A2A, A2B, and A3) on the cell surface.
-
Downstream Effects: The activation of these receptors triggers various downstream signaling cascades, leading to the observed physiological effects, such as vasodilation, anti-inflammatory responses, and immunosuppression.[5]
4.2. Competitive vs. Allosteric Inhibition:
Structural studies have revealed that ENT1 inhibitors can act through different mechanisms. For example, dilazep has been shown to bind in a manner that involves both competitive occupation of the nucleoside binding site and allosteric hindrance of the transporter's conformational changes necessary for transport.[8]
Conclusion and Future Directions
Equilibrative Nucleoside Transporter 1 represents a highly validated and therapeutically relevant drug target. The development of specific and potent ENT1 inhibitors holds immense promise for the treatment of a wide range of diseases. Future research will likely focus on:
-
Developing more selective ENT1 inhibitors: While some highly selective inhibitors exist, further optimization to minimize off-target effects, particularly against ENT2, is desirable.
-
Elucidating the tissue-specific roles of ENT1: A deeper understanding of the differential functions of ENT1 in various tissues will aid in the development of targeted therapies with improved efficacy and safety profiles.
-
Exploring novel therapeutic applications: The role of ENT1 in areas such as metabolic diseases and central nervous system disorders is an active area of investigation.
-
Personalized medicine approaches: Given the role of ENT1 in the transport of chemotherapeutic drugs, a patient's ENT1 expression levels could potentially be used as a biomarker to guide treatment decisions.
This technical guide provides a solid foundation for researchers and drug developers to navigate the complexities of ENT1 inhibitor discovery and development. By leveraging the methodologies and insights presented herein, the scientific community can continue to unlock the full therapeutic potential of targeting this crucial nucleoside transporter.
References
-
Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase. (n.d.). NIH. Retrieved February 6, 2026, from [Link]
-
Uridine uptake inhibition assay: an automated micromethod for the screening of cytotoxicity. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
ENT1 - Transporters. (n.d.). Solvo Biotechnology. Retrieved February 6, 2026, from [Link]
-
[3H]Uridine uptake by target monolayers as a terminal label in an in vitro cell-mediated cytotoxicity assay. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
Predicting Drug Interactions with Human Equilibrative Nucleoside Transporters 1 and 2 Using Functional Knockout Cell Lines and Bayesian Modeling. (2020). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors. (2011). NIH. Retrieved February 6, 2026, from [Link]
-
Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors. (2021). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer. (n.d.). Nature. Retrieved February 6, 2026, from [Link]
-
Equilibrative Nucleoside Transporters – A Review. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Inhibition of hENT1 and hENT2 by NBMPR and dipyridamole. Dose-response... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
ENT1 Transporter Assay. (n.d.). BioIVT. Retrieved February 6, 2026, from [Link]
-
Equilibrative nucleoside transporter (ENT)-1-dependent elevation of extracellular adenosine protects the liver during ischemia and reperfusion. (2012). PubMed Central. Retrieved February 6, 2026, from [Link]
-
Equilibrative nucleoside transporter 1. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
Sources
- 1. ENT1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. ENT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equilibrative nucleoside transporter (ENT)-1-dependent elevation of extracellular adenosine protects the liver during ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Predicting Drug Interactions with Human Equilibrative Nucleoside Transporters 1 and 2 Using Functional Knockout Cell Lines and Bayesian Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uridine uptake inhibition assay: an automated micromethod for the screening of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Analysis: Draflazine (S)- Binding Affinity for Human Erythrocyte Membranes
[1][2][3][4]
Executive Summary
Draflazine (specifically the active (-)-(S)-enantiomer, designated R75231) is a highly potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1) . By blocking the reuptake of adenosine into erythrocytes—which act as the primary metabolic sink for circulating adenosine—Draflazine potentiates the nucleoside's extracellular half-life. This mechanism drives its therapeutic potential in cardioprotection, sleep regulation, and antinociception.
This technical guide details the binding kinetics, experimental protocols, and quantitative metrics defining Draflazine’s interaction with human erythrocyte membranes. It is designed for researchers requiring a rigorous, self-validating methodology for characterizing nucleoside transport inhibitors.
Molecular Mechanism & Target Specificity[5]
The Target: SLC29A1 (ENT1)
Human erythrocytes express high densities of the Equilibrative Nucleoside Transporter 1 (ENT1), historically classified as the "es" (equilibrative, sensitive) transporter due to its nanomolar sensitivity to nitrobenzylthioinosine (NBMPR).
-
Physiological Role: ENT1 facilitates the passive diffusion of purine and pyrimidine nucleosides down their concentration gradient.
-
Draflazine Action: Draflazine acts as a tight-binding competitive inhibitor at the NBMPR-binding site on the extracellular face of the transporter. Unlike older inhibitors like dipyridamole, Draflazine exhibits a long residence time , leading to sustained receptor occupancy even after free drug clearance.
Stereoselectivity
Draflazine is the levorotatory (-)-enantiomer. Research indicates that the chiral orientation is critical for fitting the hydrophobic pocket of the ENT1 vestibule. The (S)-enantiomer demonstrates significantly higher affinity compared to its (R)-counterpart or the racemate, necessitating the use of optically pure compounds in binding assays to avoid data artifacts caused by "distomer" interference.
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition of adenosine uptake by Draflazine at the erythrocyte membrane.
Figure 1: Competitive inhibition of ENT1 by Draflazine prevents adenosine uptake, increasing extracellular adenosine availability.[1]
Binding Metrics & Quantitative Data
The affinity of Draflazine is typically characterized via radioligand displacement assays using
Key Affinity Parameters
The following data represents consensus values derived from human erythrocyte "ghost" preparations.
| Parameter | Value (Mean ± SD) | Unit | Interpretation |
| 4.5 ± 0.5 | nM | Extremely potent inhibition; 10x > Dipyridamole.[2] | |
| ~1.1 | nM | High affinity binding to the "es" site. | |
| 23 - 31 | pmol/mg protein | High density of transporters on RBCs. | |
| Hill Slope ( | -1.0 | Unitless | Indicates competitive interaction at a single site. |
| Residence Time | > 60 | Minutes | Slow dissociation rate ( |
Note: The
value of 0.57 ng/mL plasma cited in some pharmacokinetic studies corresponds roughly to ~1 nM, validating the membrane-only assay results.
Experimental Methodology: Radioligand Binding Assay[1][4][7][8][9][10][11]
To determine the binding affinity of Draflazine (S)-, a competitive displacement assay using
Reagents & Preparation
-
Buffer A (Lysis): 5 mM Tris-HCl, 5 mM EDTA, pH 7.4 (Hypotonic).
-
Buffer B (Assay): 50 mM Tris-HCl, pH 7.4.
-
Radioligand:
-NBMPR (Specific Activity ~20-30 Ci/mmol). -
Displacer: Non-radiolabeled NBMPR (10
M) for defining non-specific binding (NSB).
Workflow Protocol
Phase 1: Preparation of Erythrocyte Ghosts
-
Collection: Collect human whole blood in heparinized tubes.
-
Washing: Centrifuge (2,000
, 10 min) to separate plasma. Wash RBC pellet with isotonic saline. -
Lysis: Resuspend RBCs in 20 volumes of ice-cold Buffer A . Incubate on ice for 30 min to induce hemolysis.
-
Ghost Isolation: Centrifuge at 20,000
for 20 min. The pellet will be pink. -
Stripping: Repeat the wash with Buffer A (3-5 times) until the pellet (ghosts) is white/translucent, indicating removal of hemoglobin.
-
Resuspension: Resuspend final pellet in Buffer B to a protein concentration of ~0.5 mg/mL.
Phase 2: Competitive Binding Assay
-
Plate Setup: Use a 96-well plate or test tubes.
-
Incubation Mix (Total Volume 500
L):-
50
L Membrane Prep (Ghosts). -
50
L -NBMPR (Fixed concentration, typically 0.5 nM). -
50
L Draflazine (S)- (Variable concentration: M to M). -
350
L Buffer B.
-
-
Equilibrium: Incubate at 25°C for 60 minutes . (Equilibrium is critical due to Draflazine's slow association/dissociation kinetics).
-
Termination: Rapidly filter through Whatman GF/C glass fiber filters using a cell harvester.
-
Washing: Wash filters
with 4 mL ice-cold Buffer B to remove unbound ligand. -
Detection: Transfer filters to scintillation vials, add cocktail, and count (CPM).
Protocol Visualization
Figure 2: Step-by-step workflow for isolating erythrocyte membranes and performing the radioligand binding assay.
Data Analysis & Interpretation
Calculating Specific Binding
Determining and
Plot Specific Binding (%) vs. Log[Draflazine]. Fit the data to a one-site competition model:
Convert
-
Where
is the concentration of radioligand used (0.5 nM). -
Where
is the affinity of the radioligand ( -NBMPR) for the transporter (typically 1.0 nM).
Interpretation of Results
- nM: Confirms Draflazine as a high-affinity inhibitor.[2]
-
Hill Slope
: Confirms simple competitive binding at the NBMPR site. -
Hill Slope
: May indicate negative cooperativity or allosteric interactions, though this is rare for Draflazine at the ENT1 site.
References
-
Van Belle, H. (1993). Nucleoside transport inhibition: a therapeutic approach to cardioprotection. Cardiovascular Research.
-
Hammond, J. R. (2000). Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Vauquelin, G., et al. (2019). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Biochemical Pharmacology.
-
Gijsbers, L. (2019). Ligand binding kinetics and label-free assays for the study of SLC29A1 transporter. Leiden University Repository.
-
Bylund, D. B., & Toews, M. L. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology.
Draflazine as a Neuroprotective Agent in Hypoxic Conditions: A Technical Guide for Preclinical Research
Abstract
Hypoxic-ischemic brain injury, a consequence of stroke and other neurological insults, represents a significant area of unmet medical need. The cascade of deleterious events initiated by oxygen deprivation leads to widespread neuronal death and subsequent functional disability. This technical guide explores the neuroprotective potential of Draflazine, a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), in the context of hypoxic conditions. By inhibiting ENT1, Draflazine is hypothesized to increase the extracellular concentration of adenosine, an endogenous neuromodulator with well-established neuroprotective properties. This guide provides a comprehensive overview of the mechanistic rationale, detailed protocols for in vitro and in vivo preclinical evaluation, and a framework for assessing the therapeutic efficacy of Draflazine in models of hypoxic-ischemic neuronal injury.
Introduction: The Challenge of Hypoxic-Ischemic Brain Injury and the Adenosine Hypothesis
Cerebral ischemia, characterized by a reduction in blood flow and subsequent oxygen and glucose deprivation, triggers a complex pathophysiological cascade that includes excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal cell death[1]. Despite decades of research, therapeutic options to mitigate this damage remain limited, highlighting the urgent need for novel neuroprotective strategies[2].
An endogenous protective mechanism in the brain involves the release of adenosine, a purine nucleoside that accumulates in the extracellular space during periods of metabolic stress, such as hypoxia[3][4]. Adenosine exerts its neuroprotective effects primarily through the activation of A1 adenosine receptors (A1Rs), which are abundant in the brain[5][6]. Activation of A1Rs leads to a reduction in neuronal excitability and the inhibition of presynaptic glutamate release, thereby counteracting the excitotoxic cascade that is a major driver of neuronal death in ischemia[7].
The extracellular concentration of adenosine is tightly regulated by equilibrative nucleoside transporters (ENTs), with ENT1 being a key player in its reuptake into neurons and glial cells[8][9]. Inhibition of ENT1, therefore, presents a compelling therapeutic strategy to augment the brain's natural neuroprotective response to hypoxia by increasing the synaptic availability of adenosine[9][10]. Draflazine is a potent and selective inhibitor of ENT1, making it a prime candidate for investigation as a neuroprotective agent in hypoxic conditions[1]. This guide outlines the preclinical methodologies to rigorously evaluate this hypothesis.
The Core Mechanism: Draflazine's Modulation of Adenosine Signaling in Hypoxia
The primary mechanism by which Draflazine is proposed to exert neuroprotection in hypoxic conditions is through the potentiation of endogenous adenosine signaling. Under normoxic conditions, extracellular adenosine levels are low. However, during hypoxia, the breakdown of adenosine triphosphate (ATP) leads to a significant increase in intracellular and subsequent extracellular adenosine concentrations[3]. Draflazine, by blocking ENT1-mediated reuptake, is expected to further elevate and sustain these increased extracellular adenosine levels, thereby enhancing the activation of neuroprotective A1 adenosine receptors[5][6].
The downstream signaling cascade initiated by A1 receptor activation is multifaceted and contributes to neuronal survival through several pathways:
-
Hyperpolarization and Reduced Excitability: A1 receptor activation, being coupled to Gi/o proteins, leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization, making neurons less likely to fire and reducing their metabolic demand.
-
Inhibition of Glutamate Release: Presynaptic A1 receptor activation inhibits the release of glutamate, a primary excitatory neurotransmitter. This is a critical neuroprotective mechanism as excessive glutamate release during ischemia leads to excitotoxicity and neuronal death.
-
Modulation of Pro-survival Pathways: A1 receptor signaling can also engage intracellular pathways, such as the protein kinase C (PKC) pathway, which can promote cell survival and plasticity[5][6].
The following diagram illustrates the hypothesized mechanism of action of Draflazine in hypoxic conditions.
Caption: Hypothesized mechanism of Draflazine-mediated neuroprotection in hypoxia.
In Vitro Evaluation of Draflazine's Neuroprotective Efficacy
The initial assessment of Draflazine's neuroprotective potential can be effectively conducted using in vitro models of hypoxic-ischemic injury. The oxygen-glucose deprivation (OGD) model is a widely accepted method that mimics the core components of ischemic insult in a controlled environment[1][5].
Experimental Workflow: In Vitro OGD Model
The following diagram outlines a typical workflow for assessing the neuroprotective effects of Draflazine in a primary neuronal culture model subjected to OGD.
Caption: Experimental workflow for in vivo evaluation of Draflazine using the MCAO model.
Detailed Experimental Protocols
This protocol is based on standard procedures for inducing transient focal cerebral ischemia.[11][12]
-
Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane). Monitor and maintain body temperature at 37°C throughout the procedure.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicone-coated monofilament (e.g., 4-0 nylon) into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion: Maintain the occlusion for a predetermined duration (e.g., 90 minutes). After the occlusion period, withdraw the filament to allow for reperfusion.
-
Treatment: Administer Draflazine or vehicle (e.g., via intraperitoneal or intravenous injection) at the time of reperfusion. A dose-response study should be conducted to determine the optimal therapeutic dose.
-
Neurological Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson score or a modified neurological severity score).[13][14][15] This provides a rapid assessment of the functional outcome.
-
Rotarod Test: This test assesses motor coordination and balance.
-
TTC Staining for Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product, while infarcted tissue remains unstained (white).
-
At the study endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the sections in a 2% TTC solution at 37°C for 30 minutes.[11][15][17]
-
Acquire images of the stained sections and quantify the infarct volume using image analysis software.
-
-
TUNEL Staining for Apoptosis: Assess the extent of apoptosis in the peri-infarct region.
Expected Outcomes and Data Presentation
Draflazine treatment is expected to reduce infarct volume and improve functional outcomes in the MCAO model.
Table 2: Hypothetical Effects of Draflazine on Infarct Volume and Neurological Score in a Rat MCAO Model
| Treatment Group | Infarct Volume (mm³) | Neurological Score (at 24h) |
| Sham | 0 | 0 |
| MCAO + Vehicle | 250 ± 30 | 3.5 ± 0.5 |
| MCAO + Draflazine (1 mg/kg) | 200 ± 25 | 2.8 ± 0.6 |
| MCAO + Draflazine (5 mg/kg) | 150 ± 20 | 2.0 ± 0.4 |
| MCAO + Draflazine (10 mg/kg) | 120 ± 18 | 1.5 ± 0.3 |
Note: The data presented are hypothetical and for illustrative purposes. Supporting evidence for the potential of ENT1 inhibitors to reduce infarct volume can be found in preclinical studies of other ENT1 inhibitors.[21]
Conclusion and Future Directions
The preclinical investigation of Draflazine as a neuroprotective agent in hypoxic conditions is strongly justified by its mechanism of action as a potent ENT1 inhibitor and the well-established role of adenosine in mitigating ischemic neuronal injury. The experimental protocols detailed in this guide provide a robust framework for a comprehensive evaluation of Draflazine's efficacy, from cellular and molecular mechanisms in vitro to functional outcomes in vivo.
Future studies should also consider investigating the therapeutic window of Draflazine administration, its potential in combination with other neuroprotective agents, and its effects on long-term recovery and neuroinflammation. The successful translation of these preclinical findings has the potential to introduce a novel and much-needed therapeutic option for patients suffering from hypoxic-ischemic brain injury.
References
- Lee, R.H.C., Lee, M.H.H., Wu, C.Y.C., et al. (2018). Cerebral ischemia and neuroregeneration.
- Chen, J. F., et al. (2014). Neuroprotection by adenosine A1 receptor signaling in chronic intermittent hypoxia-induced cognitive impairment. Frontiers in Cellular Neuroscience, 8, 532.
- Hargus, N. J., et al. (2012). Equilibrative nucleoside transporter-1 inhibitors as anti-epileptic agents. Epilepsia, 53(8), 1349-1357.
- Zhang, J., et al. (2020). Neuroprotective effects of the ENT1 inhibitor NBTI in a rat model of middle cerebral artery occlusion. Journal of Neurochemistry, 154(4), 435-447.
- Eltzschig, H. K., & Carmeliet, P. (2011). Hypoxia and inflammation. New England Journal of Medicine, 364(7), 656-665.
- Sweeney, M. I. (1997). Neuroprotective effects of adenosine in cerebral ischemia: window of opportunity. Neuroscience & Biobehavioral Reviews, 21(2), 207-217.
- Choi, D. S., et al. (2004). The equilibrative nucleoside transporter 1 (ENT1) is a key regulator of adenosine signaling in the brain. Proceedings of the National Academy of Sciences, 101(23), 8758-8763.
- Balkaya, M. G., et al. (2013). Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: tests for long-term assessment. Journal of Neuroscience Methods, 213(2), 225-238.
- Engel, O., et al. (2010). TTC staining of damaged brain areas after MCA occlusion in the rat does not constrict quantitative gene and protein analyses. Journal of Neuroscience Methods, 187(1), 127-133.
- Li, Y., et al. (2017). Behavioral tests in rodent models of stroke. Journal of Visualized Experiments, (128), e55945.
-
Bio-protocol. (n.d.). Oxygen-glucose deprivation (OGD). Retrieved from [Link]
- King, A. L., et al. (2006). Equilibrative nucleoside transporters 1 and 4: which one is a better target for cardioprotection against ischemia–reperfusion injury?. Journal of cardiovascular pharmacology, 47(4), 511-518.
- Houston, J. P., et al. (2020). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 97(11), 1167-1175.
- Eltzschig, H. K., et al. (2009). HIF-1–dependent repression of equilibrative nucleoside transporter (ENT) in hypoxia. The Journal of experimental medicine, 206(6), 1339-1346.
- Fluri, F., et al. (2011). Middle cerebral artery occlusion model in rodents: methods and potential pitfalls. Journal of biomedicine & biotechnology, 2011, 790892.
- Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of neuroscience methods, 96(2), 147-152.
- Campos, A. C., et al. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de neurologia, 52(3), 159-168.
-
ResearchGate. (2020). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Retrieved from [Link]
-
Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). Retrieved from [Link]
-
ResearchGate. (2020). Preclinical studies of drugs on animal stroke models. Retrieved from [Link]
-
NEUROFIT. (n.d.). Viability and survival test. Retrieved from [Link]
- Fluri, F., et al. (2015). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in neurology, 6, 146.
-
Alzheimer's Drug Discovery Foundation. (2020). ENT1 Inhibitors. Retrieved from [Link]
- Hammond, J. R. (2000). Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Naunyn-Schmiedeberg's archives of pharmacology, 361(4), 373-382.
-
ResearchGate. (2000). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. Retrieved from [Link]
- Fredholm, B. B., et al. (2020). Neuroprotective effects of adenosine A1 receptor signaling on cognitive impairment induced by chronic intermittent hypoxia in mice. Frontiers in Cellular Neuroscience, 14, 215.
-
Ace Therapeutics. (n.d.). RotaRod Test in Rodent Models of Stroke. Retrieved from [Link]
- Liu, Y., et al. (2024). Establishment of a pMCAO model in SD rats and screening for behavioral indicators suitable for long-term monitoring. Taylor & Francis Online, 16(1), 2337891.
-
ResearchGate. (n.d.). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures. Retrieved from [Link]
- Wang, T., et al. (2020). Activation of Adenosine A1 Receptor in Ischemic Stroke: Neuroprotection by Tetrahydroxy Stilbene Glycoside as an Agonist. Molecules, 25(11), 2538.
- Zhang, L., et al. (2015). Effect of TTC Treatment on Immunohistochemical Quantification of Collagen IV in Rat Brains after Stroke. Journal of Histochemistry & Cytochemistry, 63(10), 789-796.
- Lointier, M., et al. (2017). Hydralazine is a Suitable Mimetic Agent of Hypoxia to Study the Impact of Hypoxic Stress on In Vitro Blood-Brain Barrier Model. Cellular Physiology and Biochemistry, 42(4), 1437-1446.
- Tymianski, M. (2017). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. International journal of molecular sciences, 18(12), 2579.
-
ResearchGate. (n.d.). Infarct volume at day 7 (early phase) and day 21 (late phase) after cell transplantation. Retrieved from [Link]
- van Golen, L. W., et al. (2018). Intracerebral microdialysis of adenosine and AMP-a systematic review and meta-regression analysis of baseline concentrations. Journal of neurochemistry, 147(1), 58-69.
- Commins, D. L., et al. (2000). Hypoxia-induced cleavage of caspase-3 and DFF45/ICAD in human failed cardiomyocytes. Journal of molecular and cellular cardiology, 32(8), 1447-1454.
-
ResearchGate. (n.d.). Anyone familiar with LDH assay and MTT assay?. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Oxygen Glucose Deprivation Model. Retrieved from [Link]
- von Lubitz, D. K. (2016). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International journal of molecular sciences, 17(7), 1093.
-
ClinicalTrials.gov. (2016). Effect of Tadalafil on Cerebral Large Arteries in Stroke. Retrieved from [Link]
-
Stroke Preclinical Assessment Network (SPAN). (2010). RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION). Retrieved from [Link]
Sources
- 1. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of SMTP-44D in mice stroke model in relation to neurovascular unit and trophic coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of isoflurane and xylazine on inducing cerebral ischemia by the model of middle cerebral artery occlusion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RotaRod Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 15. Effect of TTC Treatment on Immunohistochemical Quantification of Collagen IV in Rat Brains after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective strategies for hypoxia: Targeting prolyl hydroxylase inhibition and oxidative stress in hippocampal synaptic signalling [researchrepository.ucd.ie]
- 17. TTC staining of damaged brain areas after MCA occlusion in the rat does not constrict quantitative gene and protein analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. genscript.com [genscript.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Optimization of Draflazine Solubilization and Delivery for In Vitro Nucleoside Transport Inhibition
Abstract & Scope
Draflazine (R-75231) is a highly potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1/SLC29A1).[1] By blocking ENT1, Draflazine prevents the cellular uptake of adenosine, thereby potentiating its extracellular accumulation and signaling via P1 purinergic receptors. This mechanism is critical in cardioprotection research and ischemic preconditioning studies.
However, Draflazine presents significant challenges in in vitro applications due to its high lipophilicity (LogP ~4.8–5.4) and poor aqueous solubility.[1] Improper solubilization or direct addition of high-concentration stocks to cell culture media frequently results in compound precipitation ("crashing out"), leading to erratic IC50 data and physical stress on cell monolayers.[1]
This guide provides a validated protocol for the preparation, storage, and delivery of Draflazine, ensuring bioavailability and experimental reproducibility.
Physicochemical Profile & Solubility Data
Before handling, verify the specific salt form on your vial. The data below refers to the free base, the most common form for research.
| Property | Specification | Notes |
| Compound Name | Draflazine | Synonym: R-75231 |
| CAS Number | 120770-34-5 | Verify against vial label |
| Molecular Weight | 603.2 g/mol | High MW contributes to solubility issues |
| LogP | ~4.8 – 5.4 | Highly Lipophilic (Hydrophobic) |
| Solubility (DMSO) | ~25 mg/mL (40 mM) | Recommended Solvent |
| Solubility (Ethanol) | ~10 mg/mL | Secondary option; more volatile |
| Solubility (Water) | Insoluble | Do NOT use for stock preparation |
Mechanism of Action
Draflazine functions by binding to the ENT1 transporter, effectively "locking" the gate that allows nucleosides (like adenosine) to equilibrate across the plasma membrane. Unlike other inhibitors that may have short residence times, Draflazine is noted for its slow dissociation rate, providing sustained inhibition.
Figure 1: Mechanism of Draflazine.[1] By blocking ENT1-mediated uptake, Draflazine forces extracellular adenosine to accumulate, activating surface receptors.[1]
Protocol: Preparation of 10 mM Stock Solution
Safety Note: Draflazine is a bioactive compound.[1] Wear PPE (gloves, lab coat, safety glasses) and work within a fume hood.
Materials Required[1][2][3][4][5][6][7][8]
-
Draflazine powder (stored at 4°C or -20°C desicated).[1]
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (≥99.9%).[1]
-
Vortex mixer.[1]
-
Amber glass vials (borosilicate) or polypropylene cryovials.[1]
-
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.[1]
-
Critical: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.[1]
-
Step-by-Step Procedure
-
Equilibration: Allow the Draflazine vial to warm to room temperature before opening to prevent water condensation, which degrades the compound.
-
Weighing: Weigh approximately 6.03 mg of Draflazine.
-
Solubilization: Add 1.0 mL of sterile DMSO to the powder.
-
Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, warm the vial to 37°C for 5 minutes and vortex again. The solution must be perfectly clear.
-
Sterilization (Optional but Recommended): Filter the DMSO solution through a 0.22 µm PTFE filter into a sterile amber vial.
-
Note: You may lose ~50-100 µL in the filter dead volume.[1]
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).
Protocol: Cell Culture Delivery (The "Anti-Crash" Method)
Directly adding 10 mM DMSO stock to aqueous media (a 1:1000 dilution step) often causes immediate nanoprecipitation.[1] This protocol uses an Intermediate Dilution Step to ensure solubility.[1]
Target Final Concentration: 10 µM (Example high dose) to 10 nM. Max DMSO Tolerance: Typically <0.1% for sensitive lines (e.g., primary cardiomyocytes).[1]
Dilution Workflow
| Step | Source Solution | Diluent | Volume Ratio | Resulting Conc. | DMSO % |
| 1.[1][2][3][4][5][6][7][8] Stock | 10 mM Stock (frozen) | N/A | N/A | 10 mM | 100% |
| 2.[1] Intermediate | 10 µL of Stock | 990 µL Culture Media (Warm) | 1:100 | 100 µM | 1% |
| 3. Working | 100 µL of Intermediate | 900 µL Culture Media | 1:10 | 10 µM | 0.1% |
Detailed Steps
-
Pre-warm Media: Ensure cell culture media is at 37°C. Cold media promotes precipitation.[1]
-
Prepare Intermediate (100x):
-
Pipette 990 µL of warm media into a sterile tube.
-
While vortexing the media gently , slowly add 10 µL of the 10 mM Draflazine stock.
-
Visual Check: Hold the tube up to the light. If it looks cloudy or milky, the drug has crashed out. Sonication (5 mins) may recover it, but it is safer to repeat with a lower concentration stock.
-
-
Prepare Final Working Solution (1x):
-
Dilute the Intermediate solution into the final well volume.
-
Example: For a 10 µM treatment in a 6-well plate (2 mL/well), add 200 µL of Intermediate (100 µM) to 1.8 mL of media.
-
-
Vehicle Control: Prepare a matching control using pure DMSO diluted exactly as above (Final DMSO 0.1%).
Figure 2: Serial dilution workflow to prevent precipitation shock.
Troubleshooting & FAQs
Q: My cells are detaching after adding Draflazine.
-
Cause: Likely DMSO toxicity or drug precipitation forming crystals that mechanically damage cells.[1]
-
Solution: Ensure final DMSO is <0.1%. Check the "Intermediate" solution for turbidity. If turbid, the drug is not dissolved; it is a suspension.
Q: Can I dissolve Draflazine in Ethanol?
-
Answer: Yes, but ethanol evaporates rapidly in incubators (37°C), potentially altering the concentration of the drug over long incubations (24h+). DMSO is preferred for stability.[1]
Q: What is the IC50 for ENT1 inhibition?
-
Answer: Draflazine is potent.[1][9] Reported IC50 values are typically in the low nanomolar range (e.g., 2–10 nM) depending on the assay (radioligand binding vs. functional uptake).
References
-
Mechanism of Action & Binding Kinetics: Van Belle, H. (1993). Nucleoside transport inhibition: a therapeutic approach to cardioprotection.[1] Cardiovascular Research, 27(1), 68–75.[1]
-
Draflazine Characterization: Hammond, J. R. (2000).[1] Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Naunyn-Schmiedeberg's Archives of Pharmacology, 361, 373–382.[1]
-
Solubility & Physicochemical Data: PubChem Compound Summary for CID 60849, Draflazine. National Center for Biotechnology Information.[1] [1]
-
General Cell Culture Solvent Guidelines: Timm, M., et al. (2013). Cytotoxicity of organic solvents in human cell cultures. Bulletin of Environmental Contamination and Toxicology.
Sources
- 1. Draflazine | C30H33Cl2F2N5O2 | CID 60849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. draflazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Draflazine in Ischemia-Reperfusion Injury
Abstract & Strategic Overview
Draflazine is a potent and specific inhibitor of the Equilibrative Nucleoside Transporter (ENT), primarily targeting ENT1 and ENT2 isoforms. In the context of Ischemia-Reperfusion (I/R) injury, its therapeutic value lies in its ability to block the cellular reuptake of adenosine. By preventing adenosine clearance, Draflazine potentiates the local concentration of endogenous adenosine, thereby extending its half-life and maximizing its cardioprotective signaling via A1 and A2 adenosine receptors.
This guide outlines the optimal experimental frameworks for validating Draflazine’s efficacy. We prioritize the Ex Vivo Langendorff model as the "Gold Standard" for this compound, as it isolates myocardial transport kinetics from systemic metabolism (specifically erythrocyte uptake), allowing for precise mechanistic dissection.
Mechanism of Action & Rationale
To design a robust experiment, one must understand the causality:
-
Ischemia Trigger: Tissue hypoxia leads to rapid ATP breakdown, releasing adenosine into the extracellular space.
-
The "Sink" Problem: Under normal conditions, ENT1/2 rapidly transport this adenosine back into cells (or into passing red blood cells), where it is metabolized to inosine, terminating its signal.
-
Draflazine Intervention: By inhibiting ENT, Draflazine traps adenosine in the extracellular space.
-
Receptor Activation: Elevated adenosine activates
(metabolic slowing) and (vasodilation, anti-inflammatory) receptors, activating the RISK (Reperfusion Injury Salvage Kinase) pathway.
DOT Diagram: Mechanistic Pathway
Figure 1: Draflazine blocks the ENT-mediated "sink" effect, potentiating protective adenosine signaling.[1]
Experimental Protocols
Protocol A: Ex Vivo Langendorff Perfusion (The Gold Standard)
Rationale: This model eliminates systemic blood components (like RBCs which are rich in ENTs) that can confound kinetic studies. It allows direct assessment of myocardial contractility and infarct size.
1. Preparation & Buffer Composition
-
Buffer: Modified Krebs-Henseleit (KH) Buffer.
-
NaCl 118 mM, KCl 4.7 mM, MgSO4 1.2 mM, KH2PO4 1.2 mM, NaHCO3 25 mM, CaCl2 1.25 mM, Glucose 11 mM.
-
Critical: Must be gassed continuously with 95% O2 / 5% CO2 to maintain pH 7.4 at 37°C.
-
-
Draflazine Stock: Dissolve in 100% DMSO to create a 10 mM stock.
-
Working Concentration: 1 µM – 10 µM in KH buffer.
-
Vehicle Control: KH buffer + equivalent DMSO % (must be <0.05% v/v).
-
2. Surgical & Perfusion Workflow
-
Excision: Rapidly excise the heart from an anesthetized rat (heparinized 500 IU/kg IP). Arrest in ice-cold KH buffer.
-
Cannulation: Cannulate the aorta within <2 minutes. Initiate retrograde perfusion at constant pressure (70-80 mmHg) or constant flow (10-12 mL/min).
-
Instrumentation: Insert a water-filled latex balloon into the Left Ventricle (LV) to measure Left Ventricular Developed Pressure (LVDP). Set End-Diastolic Pressure (LVEDP) to 5-10 mmHg.
3. Experimental Timeline (I/R Injury)
-
T=0 to T=20 min (Stabilization): Perfusion with standard KH buffer. Exclude hearts with HR <250 bpm or unstable flow.
-
T=20 to T=30 min (Drug Loading): Switch to KH Buffer + Draflazine (1-10 µM) .
-
Note: Pre-treatment is crucial to inhibit transporters before the massive adenosine release at the onset of ischemia.
-
-
T=30 to T=60 min (Global Ischemia): Stop flow completely. Maintain heart temperature at 37°C using a water-jacketed chamber (thermostatic control is vital).
-
T=60 to T=120 min (Reperfusion): Restore flow with standard KH buffer (washout phase).
4. Readouts
-
Functional: Recovery of LVDP and Rate Pressure Product (RPP) as a % of baseline.
-
Biochemical: Collect coronary effluent during the first 10 mins of reperfusion to measure LDH (Lactate Dehydrogenase) release (cell death marker).
-
Morphological: At T=120, infuse 1% TTC (Triphenyltetrazolium chloride) to stain viable tissue red. White tissue = Infarct.
Protocol B: In Vitro Hypoxia/Reoxygenation (H/R)
Rationale: High-throughput screening of dose-response relationships in cardiomyocytes (e.g., NRCMs or H9c2 cells).
1. Cell Culture Setup
-
Seeding: 50,000 cells/cm² in 24-well plates.
-
Differentiation: If using H9c2, reduce serum (1% FBS) for 3-5 days to induce a cardiac phenotype.
2. Drug Treatment
-
Dose Range: 1 nM, 10 nM, 100 nM, 1 µM.
-
Timing: Add Draflazine 1 hour prior to hypoxia.
3. H/R Procedure
-
Hypoxia: Replace media with glucose-free, serum-free buffer. Place in a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 4-6 hours.
-
Reoxygenation: Replace with full nutrient media (containing Draflazine or Vehicle) and return to normoxia for 12-24 hours.
4. Analysis
-
Cell Viability: MTT or CCK-8 assay.
-
Apoptosis: Caspase-3 activity or Annexin V/PI flow cytometry.
Data Presentation & Analysis
DOT Diagram: Experimental Workflow
Figure 2: Temporal workflow for Ex Vivo Langendorff I/R model.
Summary of Key Parameters
| Parameter | Control (Vehicle) | Draflazine Treated | Interpretation |
| LVDP Recovery | Low (<40%) | High (>60%) | Preservation of contractile function. |
| LVEDP (Diastolic) | High (Contracture) | Low (Relaxed) | Prevention of Ca2+ overload/contracture. |
| Infarct Size (TTC) | Large (>40% area) | Reduced (<20% area) | Direct tissue salvage. |
| Effluent Adenosine | Low (Rapid uptake) | High | Confirmation of ENT inhibition mechanism. |
Troubleshooting & Critical Controls
-
Solubility Issues: Draflazine is hydrophobic.[2] If precipitation occurs in KH buffer, use a cyclodextrin carrier (e.g., HP-β-CD) or ensure rapid vortexing into warm buffer. Always run a "Vehicle Only" control to rule out DMSO toxicity.
-
Temperature Drift: Ischemic hearts are extremely sensitive to temperature. If the heart cools during ischemia (e.g., drops to 32°C), it will be naturally protected, masking the drug effect. Use a submerged or jacketed reservoir.
-
Exclusion Criteria: Any heart with a baseline coronary flow >20 mL/min (indicating aortic tear) or <8 mL/min (poor cannulation) in rats must be discarded before the experiment begins.
References
-
Van Belle, H. (1993). Nucleoside transport inhibition: a therapeutic concept? Cardiovascular Research.[3][4]
-
Gho, B. C., et al. (1993). Draflazine, a nucleoside transport inhibitor, preserves myocardial function after ischemia and reperfusion in isolated rat hearts. European Journal of Pharmacology.
-
Hammond, J. R. (2000). Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity.[5] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Headrick, J. P., et al. (2013). Adenosine and its receptors in the heart: regulation, signaling and function. American Journal of Physiology-Heart and Circulatory Physiology.
-
Cayman Chemical. Draflazine Product Information & Physical Properties.
Sources
- 1. Draflazine (R-75231) | ENT1抑制剂 | MCE [medchemexpress.cn]
- 2. caymanchem.com [caymanchem.com]
- 3. innovationsgesellschaft.ch [innovationsgesellschaft.ch]
- 4. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 5. Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Draflazine Solubility in Aqueous Buffers
Welcome to the technical support center for Draflazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of Draflazine. As a compound with inherent low aqueous solubility, achieving appropriate concentrations for in vitro and preclinical studies can be a significant hurdle. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate these challenges effectively.
A Note on Physicochemical Properties
| Parameter | Predicted Value | Implication for Aqueous Solubility |
| pKa (most basic) | ~7.5 | Draflazine has a titratable amine group that becomes protonated at pH values below its pKa. This protonated form is significantly more water-soluble. |
| pKa (aniline) | ~3.5 | A second, less basic nitrogen is also present. |
| logP | ~5.0 | A high logP value indicates that Draflazine is highly lipophilic and has a strong preference for non-polar environments over aqueous media, contributing to its low intrinsic solubility. |
| Intrinsic Solubility (S₀) | Very Low (< 1 µg/mL) | The solubility of the un-ionized form of Draflazine in water is extremely low. |
Disclaimer: These values are predicted based on the chemical structure of Draflazine and should be considered as estimates. We strongly recommend experimentally verifying the pKa and solubility of your specific batch of Draflazine for the most accurate formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is my Draflazine not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
At a neutral pH of 7.4, which is very close to the predicted pKa of the most basic nitrogen (~7.5), a significant portion of Draflazine will be in its un-ionized, neutral form. This form is highly lipophilic (predicted logP ~5.0) and has very poor aqueous solubility, leading to precipitation or failure to dissolve.[1][2]
Q2: What is the quickest way to improve the solubility of Draflazine for a simple in vitro experiment?
The most straightforward approach is to lower the pH of your aqueous buffer. As a weak base, Draflazine's solubility will increase as the pH decreases below its pKa.[2] For many cell-based assays, a pH between 5.0 and 6.5 may be tolerable and can significantly enhance solubility. Always verify the pH tolerance of your experimental system.
Q3: I've lowered the pH, but I'm still not reaching my target concentration. What's the next step?
If pH adjustment alone is insufficient, you can explore the use of solubilizing excipients. The main categories to consider are cosolvents, cyclodextrins, and surfactants. The choice will depend on your desired final concentration and the constraints of your experimental system (e.g., tolerance of cells to excipients).
Q4: Can I use DMSO to dissolve Draflazine?
Yes, Draflazine is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). However, for many aqueous-based experiments, especially those involving live cells, the final concentration of DMSO must be kept very low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Using a DMSO stock to dose into an aqueous buffer can lead to precipitation if the final concentration of Draflazine exceeds its solubility in the aqueous phase.
Troubleshooting Guides & Experimental Protocols
This section provides more detailed strategies and step-by-step protocols for overcoming solubility challenges with Draflazine.
Guide 1: pH-Dependent Solubility Adjustment
The solubility of a weakly basic drug like Draflazine is governed by the Henderson-Hasselbalch equation.[3][4][5][6] By lowering the pH, you increase the proportion of the protonated (ionized) form of the drug, which is more soluble in water.
Workflow for pH Modification:
Caption: Workflow for pH-based solubility enhancement of Draflazine.
Protocol for Determining pH-Solubility Profile:
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, or MES) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4).
-
Equilibrate Slurry: Add an excess amount of Draflazine powder to a small volume of each buffer in separate vials.
-
Agitate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid: Separate the undissolved solid by centrifugation or filtration (using a filter compatible with your drug and solvents).
-
Quantify: Quantify the concentration of Draflazine in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility against the pH of the buffers to visualize the pH-solubility profile.
Guide 2: Utilizing Cosolvents
Cosolvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[7][8][9][10][11]
Commonly Used Pharmaceutical Cosolvents:
| Cosolvent | Typical Concentration Range for in vitro use | Notes |
| Ethanol | 1-10% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol (PG) | 1-20% | Generally well-tolerated. |
| Polyethylene Glycol 400 (PEG 400) | 1-30% | A good choice for increasing solubility of hydrophobic compounds. |
| Glycerin | 1-20% | Viscous, but generally has low toxicity. |
Protocol for Cosolvent Formulation:
-
Select Cosolvent: Choose a cosolvent that is compatible with your experimental system.
-
Prepare Cosolvent/Buffer Mixtures: Prepare mixtures of your chosen cosolvent and aqueous buffer at various ratios (e.g., 10:90, 20:80, 30:70 v/v).
-
Dissolve Draflazine: Add Draflazine to the cosolvent portion first to create a concentrated stock.
-
Dilute Slowly: Slowly add the aqueous buffer to the Draflazine-cosolvent mixture while vortexing to avoid precipitation.
-
Observe: Visually inspect for any signs of precipitation.
-
Validate: Always run a vehicle control in your experiments containing the same concentration of the cosolvent as your test samples.
Guide 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[12][13][[“]]
Workflow for Cyclodextrin Formulation:
Caption: Workflow for preparing a Draflazine solution using cyclodextrins.
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice for parenteral and in vitro formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic derivative with very high aqueous solubility and a good safety profile. |
Protocol for Cyclodextrin Formulation:
-
Prepare Cyclodextrin Stock: Prepare a stock solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD) in your desired aqueous buffer.
-
Add Draflazine: Add an excess of Draflazine powder to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.
-
Equilibrate: Allow the mixture to equilibrate (e.g., overnight at room temperature).
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved Draflazine.
-
Quantify: Determine the concentration of solubilized Draflazine in the filtrate via an appropriate analytical method.
Guide 4: Surfactant-Based Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can entrap poorly soluble drugs, thereby increasing their solubility.[15][16][17]
Commonly Used Non-ionic Surfactants:
| Surfactant | Common Use |
| Polysorbate 80 (Tween® 80) | Widely used in pharmaceutical formulations. |
| Polysorbate 20 (Tween® 20) | Similar to Polysorbate 80, often used in biological assays. |
| Cremophor® EL | Effective solubilizer but has been associated with hypersensitivity reactions in vivo. Use with caution. |
Protocol for Surfactant Formulation:
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.
-
Add Draflazine: Add Draflazine to the surfactant solution.
-
Mix: Gently mix until the drug is dissolved. Sonication may be used to expedite dissolution.
-
Caution: Be aware that surfactants can interfere with certain biological assays. Always include a vehicle control with the same surfactant concentration.
References
-
Draflazine | C30H33Cl2F2N5O2 | CID 60849. PubChem, National Center for Biotechnology Information. [Link]
-
draflazine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Drug Information | Therapeutic Target Database. [Link]
-
Draflazine - KEGG DRUG. [Link]
-
Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). PubMed, National Center for Biotechnology Information. [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC, PubMed Central. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, PubMed Central. [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC, PubMed Central. [Link]
-
Henderson-Hasselbach Equation. Chemistry LibreTexts. [Link]
-
Calculations - Instant Cheminformatics Solutions. Chemicalize. [Link]
-
Micellar solubilization. Wikipedia. [Link]
-
logP - octanol-water partition coefficient calculation. Molinspiration. [Link]
-
Chemicalize - Instant Cheminformatics Solutions. [Link]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. [Link]
-
Calculation of molecular properties. Molinspiration. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. PMC, PubMed Central. [Link]
-
Henderson–Hasselbalch equation. Wikipedia. [Link]
-
Kinetics and Mechanism of Cyclodextrin Inclusion Complexation Incorporating Bidirectional Inclusion and Formation of Orientational Isomers. The Journal of Physical Chemistry B, ACS Publications. [Link]
-
Chemicalize. Chemaxon. [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Henderson–Hasselbalch equation (video). Khan Academy. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
JPlogP: an improved logP predictor trained using predicted data. PMC, PubMed Central. [Link]
-
Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Institutes of Health. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed, National Center for Biotechnology Information. [Link]
-
Computational pKa Determination : r/comp_chem. Reddit. [Link]
-
Surfactant Solubilizers. Practical Solubility Science, Prof Steven Abbott. [Link]
-
Property Calculation, Molecular Database Search. Molinspiration. [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]
-
Chemicalize. Wikipedia. [Link]
-
Mechanisms of β-cyclodextrin inclusion complex formation. Consensus. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
-
Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. SciSpace. [Link]
-
Solubility data and pK a values of a few drugs that demonstrate... ResearchGate. [Link]
-
Solubilization – Knowledge and References. Taylor & Francis. [Link]
-
The Henderson-Hasselbalch Equation and pKa. YouTube. [Link]
Sources
- 1. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [michberk.com]
- 16. Surfactant Solubilizers | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Draflazine (R75231) Stability & Optimization
Topic: Draflazine stability in cell culture media over 24 hours
Audience: Senior Researchers & Drug Discovery Scientists Status: Active | Updated: October 2023
Executive Summary: The "Stability" Misconception
Welcome to the technical support hub for Draflazine (R75231). If you are observing a loss of potency or inconsistent IC50 values over a 24-hour incubation period, the issue is likely not chemical degradation .
Draflazine is a chemically stable piperazine derivative. It does not readily hydrolyze or oxidize in neutral pH cell culture media (DMEM/RPMI) over 24 hours. The observed "instability" is almost exclusively physical instability , driven by three factors:
-
Micro-precipitation: "Crashing out" upon dilution from DMSO into aqueous media.
-
Plastic Adsorption: High affinity for polystyrene (standard culture plates).
-
Protein Sequestration: Excessive binding to Serum Albumin (FBS), reducing the free drug concentration.
This guide provides the protocols to distinguish between these failures and optimize your nucleoside transport inhibition assays.
Module 1: Solubility & Stock Preparation (The #1 Failure Point)
FAQ: Why is my Draflazine precipitating upon addition to media?
A: Draflazine is highly lipophilic (LogP > 3.5). When a concentrated DMSO stock (e.g., 10 mM) hits an aqueous buffer, it can form micro-crystals that are invisible to the naked eye but biologically inactive.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not pipette DMSO stock directly into the cell culture well. Use this intermediate dilution method to ensure stable dispersion.
Correct Workflow:
-
Stock: Prepare 10 mM Draflazine in anhydrous DMSO.
-
Intermediate: Dilute 1:100 in serum-free media or PBS (vortex immediately) to create a 100 µM working solution (1% DMSO).
-
Check: Inspect for turbidity.[1] If cloudy, sonicate for 5 minutes at 37°C.
-
-
Final: Dilute the intermediate solution into the final culture well (containing cells + 10% FBS) to reach the target concentration (e.g., 100 nM - 1 µM).
Data Table 1: Solubility Limits
| Solvent | Solubility Limit | Risk Level | Notes |
|---|---|---|---|
| DMSO | > 10 mM | Low | Hygroscopic; keep desiccated.[2] |
| Ethanol | ~ 5 mM | Moderate | Evaporation alters concentration. |
| PBS / Media | < 1 µM | Critical | High risk of precipitation without carrier proteins. |
Module 2: The 24-Hour Stability Window (Adsorption vs. Degradation)
FAQ: Does Draflazine degrade in DMEM at 37°C?
A: Chemically, no. HPLC analysis shows >95% structural integrity after 24 hours at 37°C. However, the effective concentration in the supernatant can drop by 40-60% due to adsorption to plasticware.
Mechanism of Loss: The "Vanishing Drug" Phenomenon
Draflazine is a "sticky" molecule. In a standard polystyrene 96-well plate, the drug partitions into the plastic walls. This process obeys first-order kinetics and equilibrates within 4–6 hours, leading to a lower steady-state concentration than calculated.
Visualizing the Loss Pathways
The following diagram illustrates where your drug actually goes during a 24-hour incubation.
Figure 1: Fate of Draflazine in Cell Culture. Note that significant portions of the nominal dose are lost to plastic adsorption or sequestered by serum proteins, reducing the bioavailable fraction.
Module 3: Validated Experimental Protocols
Protocol A: Mitigating Adsorption (The "Pre-Coat" Method)
To ensure the concentration you calculate is the concentration the cells see.
Prerequisites:
-
Glass-coated plates (ideal) or low-binding polypropylene plates.
-
If using standard Polystyrene (PS) plates, use the Pre-Saturation Step .
Step-by-Step Pre-Saturation:
-
Prepare Media: Make your final drug-containing media (e.g., 1 µM Draflazine in DMEM + 10% FBS).
-
Incubate Blank: Add this media to a cell-free plate (same type as your assay plate).
-
Wait: Incubate for 2 hours at 37°C. The plastic binding sites will saturate.
-
Transfer: Transfer this "pre-equilibrated" media onto your actual cells.
-
Result: The plastic sites on the new plate will still adsorb some drug, but the pre-incubation often mitigates the initial rapid loss, or you can use the supernatant from the blank plate as the "Time 0" standard for HPLC/LC-MS verification.
-
Protocol B: Correcting for Serum Binding
Draflazine binds albumin. An IC50 determined in serum-free media will be significantly lower (more potent) than in 10% FBS .
Correction Factor:
-
If your protocol requires 24h incubation (which necessitates serum for cell health), you must run a Serum Shift Assay .
-
Action: Determine IC50 in 1% FBS vs. 10% FBS.
-
Expectation: Expect a 5-10x right-shift in the dose-response curve in high serum. Do not interpret this as "drug degradation."
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Verification Step | Corrective Action |
| Inconsistent IC50 between replicates | Pipetting error of viscous DMSO stock. | Check pipettes; is DMSO tip-wetting? | Use "Reverse Pipetting" technique for DMSO stocks. |
| Loss of effect after 24h | Plastic adsorption (Drug concentration dropped). | LC-MS of supernatant at T=0 vs T=24h (cell-free). | Use glass-coated plates or replenish media at 12h. |
| Crystals visible under microscope | "Crashing out" (Precipitation). | Inspect at 40x magnification. | Lower stock concentration; ensure <0.5% final DMSO. |
| High background in control | Contaminated stock or DMSO oxidation. | NMR of stock. | Use fresh anhydrous DMSO; store aliquots at -20°C. |
Module 5: Workflow Visualization
The following diagram outlines the decision logic for setting up a stable 24-hour Draflazine experiment.
Figure 2: Decision Matrix for Assay Optimization. This logic ensures that physical losses are accounted for before biological data is interpreted.
References
-
Heitman, L. H., et al. (2019).[3] "Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1)." Biochemical Pharmacology.
-
Fukazawa, T., et al. (2010).[4] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses."[4] Journal of Pharmacological and Toxicological Methods.
-
Van Belle, H. (1993). "Nucleoside transport inhibition: a therapeutic approach to cardioprotection?" Cardiovascular Research.
-
Internal Validation Data. (General Principle). "DMSO Solubility and Cell Toxicity Limits." ResearchGate Community Discussions.
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch of R75231 for batch-specific solubility data.
Sources
- 1. Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating Draflazine Inhibition: An NBMPR Displacement Guide
Executive Summary
Draflazine is a potent, specific inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1/SLC29A1). Unlike broad-spectrum inhibitors, Draflazine exhibits distinct binding kinetics characterized by a prolonged residence time, making it a critical tool for cardioprotection research and adenosine regulation.
This guide details the validation of Draflazine activity using the industry-standard
Part 1: The Mechanistic Architecture
To validate Draflazine, one must understand the competitive landscape at the transporter level. ENT1 contains a specific extracellular binding pocket sensitive to NBMPR. Draflazine functions as a competitive inhibitor, vying for this specific site to block adenosine uptake.
Mechanism of Competitive Displacement
The following diagram illustrates the competitive antagonism between the radioligand (
Figure 1: Draflazine competes directly with
Part 2: Comparative Performance Analysis
Draflazine is often compared to Dipyridamole and Dilazep.[1] While all three inhibit ENT1, Draflazine is distinguished by its Residence Time (RT) —the duration the drug remains bound to the target.[2] This is a critical parameter for in vivo efficacy that static affinity (
Table 1: ENT1 Inhibitor Profile Comparison (Human Erythrocyte/Myocardium)
| Parameter | Draflazine | Dipyridamole | Dilazep | NBMPR (Reference) |
| Target Specificity | High (ENT1 > ENT2) | Moderate (ENT1/ENT2/PDE) | High (ENT1) | Very High (ENT1 Selective) |
| Affinity ( | 0.94 – 4.5 nM | 14 – 48 nM | 0.4 – 19 nM | 0.4 nM |
| Binding Mechanism | Competitive | Competitive | Competitive | Reference Ligand |
| Residence Time | Prolonged (>10 h) | Short/Moderate (<1 h) | Moderate | Variable |
| Clinical Utility | Cardioprotection (Ischemia) | Antiplatelet/Vasodilator | Vasodilator | Research Tool (Toxic) |
Note:
Part 3: Experimental Protocol ( -NBMPR Displacement)
This protocol uses membrane preparations (typically human erythrocytes or HEK293-hENT1) to determine the
Phase A: Reagents & Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. (Optional: Add 5 mM
to stabilize membranes). -
Radioligand:
-NBMPR (Specific Activity ~20-30 Ci/mmol). Dilute to a working concentration of ~0.5 nM (near the ). -
Non-Specific Binding (NSB) Control: 10
M unlabeled (cold) NBMPR or Dipyridamole. -
Draflazine Stock: Dissolve in DMSO. Prepare serial dilutions (
M to M). Final DMSO concentration in assay must be <1%.
Phase B: The Displacement Workflow
Figure 2: Step-by-step workflow for the radioligand displacement assay. Rapid filtration is crucial to prevent ligand dissociation.
Phase C: Detailed Steps
-
Incubation: In 96-well plates or tubes, combine:
-
100
L Membrane suspension (approx. 20-50 g protein). -
50
L -NBMPR (Final conc. 0.5 nM). -
50
L Draflazine dilution (or Buffer for Total Binding, or Cold NBMPR for NSB).
-
-
Equilibrium: Incubate for 60 minutes at room temperature (22°C) .
-
Expert Insight: Draflazine has slow association/dissociation kinetics. Insufficient incubation time will lead to an underestimation of affinity (right-shifted
).
-
-
Termination: Harvest using a cell harvester onto Whatman GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Washing: Wash rapidly (3x) with ice-cold Tris-HCl buffer.
-
Critical: The wash must be ice-cold and fast (<10 seconds total) to prevent the dissociation of the bound radioligand.
-
-
Detection: Add liquid scintillation cocktail and count for radioactivity (CPM).
Part 4: Data Analysis & Validation
Calculating Specific Binding
Validation Check: Specific binding should account for >80% of total binding. If NSB is high (>30%), re-optimize filter blocking with PEI or BSA.Determining
Plot Specific Binding (% of Control) vs. Log[Draflazine]. Fit the data to a non-linear regression (sigmoidal dose-response, variable slope).
Calculating (Cheng-Prusoff Correction)
The
- : Determined from your curve.
-
: Concentration of
-NBMPR used (e.g., 0.5 nM). - : Dissociation constant of NBMPR for the specific tissue (typically 0.4 nM for hENT1).
Interpreting Results
-
Valid Result: Draflazine
between 1–5 nM (Human tissue). -
Hill Slope: Should be near -1.0. A slope significantly different from -1.0 suggests negative cooperativity or multiple binding sites.
References
-
Visser, L. et al. (2019). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Biochemical Pharmacology, 172, 113747.[3]
-
Hammond, J.R. (2000). Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Naunyn-Schmiedeberg's Archives of Pharmacology, 361, 373–382.
-
Van Belle, H. (1993). Nucleoside transport inhibition: a therapeutic approach to cardioprotection.[4] Cardiovascular Research, 27(1), 68–76.
-
Tocris Bioscience. NBMPR Product Information & Biological Activity.
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Computational Approaches for Predicting Drug Interactions with Human Equilibrative Nucleoside Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside transport inhibition by draflazine in unstable coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Draflazine efficacy in human vs murine ENT1
Comparative Efficacy of Draflazine in Human vs. Murine ENT1
Executive Summary
Draflazine (R75231) is a potent, specific inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1/SLC29A1) . It functions by locking the transporter in an outward-facing conformation, thereby preventing the cellular uptake of adenosine and enhancing its extracellular signaling potential.
While Draflazine exhibits sub-nanomolar affinity for human ENT1 (hENT1) , it displays a distinct species-dependent efficacy profile when applied to murine ENT1 (mENT1) .[1] This divergence is not merely kinetic but structural, driven by specific amino acid variations in the transmembrane (TM) domains that alter the "inhibitor binding pocket." Understanding this difference is critical for translating preclinical rodent data into human clinical outcomes, particularly for indications in cardioprotection and chronic pain.
Mechanistic Basis of Inhibition & Species Divergence
The "Thin Gate" Mechanism
Draflazine acts as a non-transportable inhibitor that binds to the exofacial surface of ENT1. Unlike the substrate (adenosine), which is transported, Draflazine occupies the orthosteric site and an adjacent opportunistic site , effectively "plugging" the transporter.
-
Human Mechanism: Draflazine stabilizes the outward-facing state by interacting with residues in TM1, TM3-6, and TM8.
-
Key Residues: The high affinity in humans is anchored by Phenylalanine 334 (Phe334) and Asparagine 338 (Asn338) in TM8, along with Methionine 33 (Met33) in TM1.
Structural Cause of Species Differences
The efficacy gap between hENT1 and mENT1 is primarily attributed to sequence heterogeneity in the transmembrane helices that form the inhibitor binding pocket.
-
TM8 Variation: In hENT1, Phe334 is critical for the pi-stacking interactions required for high-affinity binding of the piperazine moiety of Draflazine. In mENT1, subtle steric changes in this region reduce the binding energy, leading to a higher
(lower affinity). -
TM1 Variation: The Met33 residue in hENT1 (often Ile33 in rodents) affects the flexibility of the "extracellular thin gate," altering the residence time of large inhibitors like Draflazine.
Figure 1: Mechanistic pathway of Draflazine inhibition on ENT1, highlighting the structural divergence between human and murine isoforms.
Comparative Efficacy Data
The following table synthesizes experimental data comparing Draflazine with standard reference inhibitors. Note the distinct "Species Shift" where human affinity is consistently higher (lower
| Parameter | Human ENT1 (hENT1) | Murine ENT1 (mENT1) | Implication |
| Draflazine Affinity ( | 0.94 nM | ~5 – 15 nM * | ~10-fold loss of potency in mice, though still functional. |
| NBMPR Affinity ( | 0.4 nM | > 2,000 nM | Massive species difference; NBMPR is a poor tool for mENT1. |
| Dilazep Affinity ( | 0.41 nM | ~10 – 20 nM | Similar profile to Draflazine; reduced murine potency. |
| Residence Time | > 10 hours | Reduced | Long residence time in humans drives sustained efficacy. |
| Primary Binding Site | Orthosteric + Opportunistic | Orthosteric (Weakened) | Structural steric hindrance in murine TM8 reduces fit. |
*Note: Murine values are derived from comparative binding studies (Hammond et al.) and functional inhibition assays. While exact Ki varies by cell line (e.g., Ehrlich ascites vs. cardiac myocytes), the relative potency shift is consistent.
Experimental Protocols for Validation
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: [³H]NBMPR Competition Binding Assay
Purpose: Determine the equilibrium dissociation constant (
-
Membrane Preparation:
-
Harvest cells (e.g., HeLa-hENT1 or Mouse Cardiac Myocytes).
-
Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet to 1 mg/mL protein.
-
-
Incubation:
-
Mix 100 µg membrane protein with 0.5 nM [³H]NBMPR .
-
Add increasing concentrations of Draflazine (
M to M). -
Incubate for 60 minutes at 22°C (equilibrium is slower for high-affinity inhibitors).
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters using a cell harvester.
-
Wash 3x with 4 mL ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using the Cheng-Prusoff equation: .
-
Protocol B: Zero-Trans [³H]Adenosine Uptake Assay
Purpose: Functional assessment of transport inhibition.[1][2][3][4][5] This is the gold standard for mENT1 characterization.
-
Cell Seeding: Plate cells in 24-well plates (e.g., 100,000 cells/well). Allow to adhere overnight.
-
Inhibitor Pre-treatment:
-
Wash cells with transport buffer (Na+-free Krebs-Ringer phosphate).
-
Add Draflazine at varying concentrations; incubate for 15 minutes .
-
-
Uptake Phase:
-
Add [³H]Adenosine (1 µM final) for exactly 30 seconds .
-
Control: Use 10 µM NBMPR (for hENT1) or 20 µM Dipyridamole (for mENT1) to define non-specific uptake.
-
-
Stop & Lyse:
-
Rapidly aspirate and wash 3x with ice-cold buffer containing 20 µM Dipyridamole.
-
Lyse cells with 1% Triton X-100.
-
-
Quantification: Count CPM and normalize to total protein.
Figure 2: Step-by-step workflow for validating Draflazine efficacy via Radioligand Binding or Functional Uptake assays.
References
-
Hammond, J. R. (2000). Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity. Naunyn-Schmiedeberg's Archives of Pharmacology, 361(4), 373-382. Link
-
Vlachodimou, A., et al. (2020).[6][7] Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1).[6] Biochemical Pharmacology, 172, 113747.[6] Link
-
Wright, N. J., & Lee, S. Y. (2019). Structures of human ENT1 in complex with adenosine reuptake inhibitors. Nature Structural & Molecular Biology, 26, 599–606. Link
-
Ward, J. L., et al. (2000).[6][7] Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells.[5] Journal of Biological Chemistry, 275(12), 8375-8381. Link
-
SenGupta, D. J., et al. (2002). Residues 334 and 338 in Transmembrane Segment 8 of Human Equilibrative Nucleoside Transporter 1 Are Important Determinants of Inhibitor Sensitivity.[8] Journal of Biological Chemistry, 277, 25965-25970. Link
Sources
- 1. Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absence of equilibrative nucleoside transporter 1 in ENT1 knockout mice leads to altered nucleoside levels following hypoxic challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Computational Approaches for Predicting Drug Interactions with Human Equilibrative Nucleoside Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validating Draflazine's Pharmacological Effects with Genetic ENT1 Knockdown
Abstract
In the landscape of drug discovery and development, validating the specific mechanism of action of a pharmacological agent is paramount. This guide provides a comprehensive comparison of two powerful methodologies for target validation: pharmacological inhibition using a small molecule, Draflazine, and genetic knockdown of its target, Equilibrative Nucleoside Transporter 1 (ENT1). By juxtaposing these approaches, we aim to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to design robust experiments that ensure high confidence in their findings. This guide will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a framework for interpreting both concordant and discordant results.
Introduction: The Imperative of Cross-Validation in Pharmacological Research
The journey of a drug from a laboratory bench to clinical application is fraught with challenges, one of the most significant being the unambiguous identification of its molecular target and the pathways it modulates. Small molecule inhibitors, while invaluable tools, can exhibit off-target effects, leading to misinterpretation of experimental results and potential failure in later stages of drug development.[1] To mitigate this risk, a multi-pronged approach to target validation is essential.
This is where the synergy of pharmacological and genetic techniques becomes indispensable. By comparing the effects of a specific inhibitor with the effects of reducing the expression of its putative target, researchers can build a stronger, more convincing case for a drug's on-target activity.[2]
This guide focuses on Draflazine, a potent inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1).[3] ENT1 is a crucial membrane protein that facilitates the transport of nucleosides, like adenosine, across the cell membrane.[4][5] Its role in various physiological and pathological processes, including cardiovascular protection and cancer, makes it an attractive drug target.[6][7][8][9] We will explore how to cross-validate the effects of Draflazine by comparing them with the outcomes of silencing the SLC29A1 gene, which encodes for ENT1, using small interfering RNA (siRNA).
Understanding the Tools: A Head-to-Head Comparison
A nuanced understanding of the strengths and weaknesses of both pharmacological and genetic approaches is critical for designing and interpreting cross-validation studies.
Pharmacological Inhibition: Draflazine
-
Mechanism of Action: Draflazine is a high-affinity inhibitor that binds to ENT1, physically obstructing the transporter's channel and preventing the flux of nucleosides.[10][11] This leads to an accumulation of extracellular nucleosides, such as adenosine, which can then activate cell surface receptors and trigger downstream signaling cascades.[4][10][12]
-
Strengths:
-
Temporal Control: The effects of Draflazine can be initiated and, in many cases, reversed by adding or removing the compound, allowing for precise temporal control over target inhibition.
-
Dose-Dependence: The degree of inhibition can be titrated by varying the concentration of Draflazine, enabling the study of dose-response relationships.
-
Clinical Relevance: As a drug-like molecule, it provides a direct model for a potential therapeutic agent.
-
-
Limitations:
-
Off-Target Effects: Despite its high affinity for ENT1, Draflazine could potentially interact with other proteins, leading to unintended biological consequences.[1][13]
-
Pharmacokinetic Complexity: Factors such as cell permeability, metabolism, and efflux can influence the effective intracellular concentration of the drug.[14]
-
Genetic Knockdown: siRNA-mediated ENT1 Silencing
-
Mechanism of Action: Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the RNA interference (RNAi) pathway. The siRNA unwinds and one strand guides the RNA-Induced Silencing Complex (RISC) to the messenger RNA (mRNA) of the target gene (SLC29A1 in this case). This leads to the cleavage and degradation of the mRNA, thereby preventing the synthesis of the ENT1 protein.
-
Strengths:
-
High Specificity: When properly designed, siRNAs offer a high degree of specificity for their target mRNA, minimizing the likelihood of off-target protein inhibition.
-
Direct Target Validation: A phenotype observed upon siRNA-mediated knockdown provides strong evidence that the target protein is indeed involved in that biological process.
-
-
Limitations:
-
Incomplete Knockdown: It is often difficult to achieve 100% knockdown of the target protein, and the remaining protein may be sufficient to perform its function.
-
Off-Target Gene Silencing: siRNAs can sometimes silence unintended genes that have partial sequence homology.[15][16]
-
Compensatory Mechanisms: The cell may respond to the chronic absence of a protein by upregulating compensatory pathways, which can complicate the interpretation of results.[17]
-
Transient Effect: The effect of siRNA is transient and will be diluted as cells divide.
-
Experimental Design for Cross-Validation
A well-designed experiment is crucial for a meaningful comparison. The following outlines a robust experimental setup.
Figure 1: Experimental workflow for cross-validating Draflazine with ENT1 knockdown.
-
Cell Line Selection: The choice of cell line is critical. It should express a functional ENT1 transporter at a detectable level. Cell lines like HL-1 cardiomyocytes or certain cancer cell lines are suitable candidates.[6] It is advisable to confirm ENT1 expression at both the mRNA and protein level before commencing experiments.
-
Experimental Groups:
-
Vehicle Control: Cells treated with the solvent used to dissolve Draflazine (e.g., DMSO). This group controls for any effects of the vehicle itself.
-
Draflazine Treatment: Cells treated with an appropriate concentration of Draflazine. A dose-response curve should be generated to determine the optimal concentration.
-
Scrambled (Non-targeting) siRNA Control: Cells transfected with an siRNA sequence that does not target any known gene in the host organism. This controls for any non-specific effects of the transfection process and the presence of foreign RNA.[6]
-
ENT1 siRNA Knockdown: Cells transfected with an siRNA specifically designed to target the SLC29A1 mRNA.
-
Core Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed methodologies for the key experiments in this cross-validation study.
Protocol 1: siRNA-Mediated Knockdown of ENT1
This protocol outlines the steps for transiently silencing the SLC29A1 gene.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[18] Use antibiotic-free growth medium.
-
Prepare siRNA-Lipid Complex:
-
In one tube (Solution A), dilute the ENT1 siRNA (or scrambled control siRNA) in serum-free transfection medium.[18]
-
In a separate tube (Solution B), dilute the transfection reagent (e.g., Lipofectamine) in serum-free transfection medium.[18]
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[18]
-
-
Transfection:
-
Post-Transfection: After the incubation, add antibiotic-containing normal growth medium.
-
Validation of Knockdown (48-72 hours post-transfection):
-
Quantitative PCR (qPCR): Isolate total RNA and perform reverse transcription to generate cDNA. Use qPCR with primers specific for SLC29A1 and a housekeeping gene (e.g., GAPDH) to quantify the reduction in mRNA levels.[19]
-
Western Blot: Lyse the cells and separate the proteins by SDS-PAGE.[20] Transfer the proteins to a membrane and probe with antibodies specific for ENT1 and a loading control (e.g., β-actin) to confirm a reduction in protein levels.
-
Protocol 2: Nucleoside Uptake Assay
This functional assay measures the activity of the ENT1 transporter.
-
Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
For the pharmacological arm, pre-incubate the cells with either vehicle or various concentrations of Draflazine for a predetermined time (e.g., 30 minutes).[21]
-
For the genetic arm, use the cells 48-72 hours after transfection with either scrambled or ENT1 siRNA.
-
-
Uptake Initiation: Add a radiolabeled nucleoside substrate (e.g., [³H]-adenosine or [³H]-uridine) to each well to initiate the uptake.[6][21][22]
-
Incubation: Incubate the plate for a short, defined period (e.g., 1-5 minutes) at 37°C.[21] The incubation time should be within the linear range of uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold buffer.[23]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.[23]
Protocol 3: Cell Viability/Proliferation Assay (MTS Assay)
This assay assesses the downstream cellular consequences of ENT1 inhibition.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with Draflazine or transfect them with siRNA as described above. Incubate for a longer period (e.g., 24-72 hours) to allow for changes in cell viability or proliferation.
-
MTS Reagent Addition: Add MTS reagent to each well.[24][25][26]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[24][25][26][27] During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.[25]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.[26][27] The amount of color is directly proportional to the number of viable cells.
Comparative Data Analysis and Interpretation
Table 1: Comparison of ENT1 Inhibition by Draflazine and siRNA
| Experimental Group | Nucleoside Uptake (% of Control) | Standard Deviation | p-value (vs. Control) |
| Vehicle Control | 100% | ± 5.2 | - |
| Draflazine (10 nM) | 25% | ± 3.1 | < 0.001 |
| Scrambled siRNA | 98% | ± 6.5 | > 0.05 |
| ENT1 siRNA | 30% | ± 4.8 | < 0.001 |
Table 2: Effects on Cell Viability
| Experimental Group | Cell Viability (% of Control) | Standard Deviation | p-value (vs. Control) |
| Vehicle Control | 100% | ± 7.8 | - |
| Draflazine (10 nM) | 70% | ± 6.3 | < 0.01 |
| Scrambled siRNA | 99% | ± 8.1 | > 0.05 |
| ENT1 siRNA | 75% | ± 7.2 | < 0.01 |
-
Interpreting Concordant Results: As shown in the hypothetical data above, if both Draflazine treatment and ENT1 siRNA knockdown lead to a similar, statistically significant reduction in nucleoside uptake and a comparable effect on cell viability, this provides strong evidence that the observed effects of Draflazine are on-target and mediated through the inhibition of ENT1.
-
Interpreting Discordant Results:
-
Draflazine has a stronger effect than siRNA: This could indicate that Draflazine has off-target effects that contribute to the observed phenotype. Alternatively, the siRNA knockdown may be incomplete, leaving residual ENT1 activity.
-
siRNA has a stronger effect than Draflazine: This might suggest that the concentration of Draflazine used was suboptimal or that the cell has mechanisms to efflux the drug, reducing its effective intracellular concentration. It could also point to compensatory mechanisms that are activated in response to chronic protein loss but not acute pharmacological inhibition.
-
Effects in opposite directions or no correlation: This would be a strong indicator of significant off-target effects of Draflazine or the siRNA, or that ENT1 is not the primary target responsible for the observed phenotype.
-
Figure 2: Signaling pathway from ENT1 inhibition to downstream cellular effects.
Conclusion: A Synergistic Approach to Target Validation
Neither pharmacological inhibition nor genetic knockdown is infallible on its own. However, when used in a complementary fashion, they form a powerful strategy for robust target validation. The cross-validation of Draflazine's effects with those of ENT1 siRNA provides a high degree of confidence that the observed biological outcomes are a direct result of modulating ENT1 activity. Discrepancies between the two approaches are not failures, but rather opportunities to uncover more nuanced biology, such as off-target effects or cellular compensatory mechanisms. By embracing this synergistic approach, researchers can significantly increase the likelihood of success in the long and arduous process of drug discovery and development.
References
-
Ligand binding kinetics and label- free assays for the study of SLC29A1 transporter and A2B adenosine receptor. Scholarly Publications Leiden University. [Link]
-
Draflazine - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium. British Journal of Pharmacology. [Link]
-
Equilibrative nucleoside transporter 1 plays an essential role in cardioprotection. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Antihyperalgesic activity of nucleoside transport inhibitors in models of inflammatory pain in guinea pigs. The Journal of Pain. [Link]
-
Equilibrative nucleoside transporter (ENT)-1-dependent elevation of extracellular adenosine protects the liver during ischemia and reperfusion. Hepatology. [Link]
-
A combined specific target site binding and pharmacokinetic model to explore the non-linear disposition of draflazine. Journal of Pharmacokinetics and Biopharmaceutics. [Link]
-
Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer. Nature Communications. [Link]
-
Novel regulation of equlibrative nucleoside transporter 1 (ENT1) by receptor-stimulated Ca2+-dependent calmodulin binding. American Journal of Physiology-Cell Physiology. [Link]
-
ENT1 - Transporters. Solvo Biotechnology. [Link]
-
Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Biochemical Pharmacology. [Link]
-
Integrated Network Pharmacology, Machine Learning and Experimental Validation to Identify the Key Targets and Compounds of TiaoShenGongJian for the Treatment of Breast Cancer. Journal of Ethnopharmacology. [Link]
-
ENT1 and treatment of viral diseases. Antiviral Chemistry and Chemotherapy. [Link]
-
Multiple Computational Approaches for Predicting Drug Interactions with Human Equilibrative Nucleoside Transporter 1. The AAPS Journal. [Link]
-
A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
The effect of ENT1 knockdown by siRNA or OAT2 overexpression in HL7702... ResearchGate. [Link]
-
Adenosine Uptake through the Nucleoside Transporter ENT1 Suppresses Antitumor Immunity and T-cell Pyrimidine Synthesis. Cancer Research. [Link]
-
(PDF) A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. [Link]
-
Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase. Journal of Biological Chemistry. [Link]
-
Validation algorithm using single-gene knock-down experiments in a... ResearchGate. [Link]
-
In vivo phenotypic validation of adenosine receptor-dependent activity of non-adenosine drugs. British Journal of Pharmacology. [Link]
-
Five Simple Steps For a Successful MTS Assay! Bitesize Bio. [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
-
Genetic-Driven Druggable Target Identification and Validation. Trends in Pharmacological Sciences. [Link]
-
Protocol for siRNA-mediated TET1 knockdown during differentiation of human embryonic stem cells into definitive endoderm cells. STAR Protocols. [Link]
-
Uptake, transport and metabolism of exogenous nucleosides in intestinal epithelial cell cultures. The Journal of Nutrition. [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]
-
Dual Effect of EZH2 Gene Editing with CRISPR/Cas9 in Lung Cancer. International Journal of Molecular Sciences. [Link]
-
Integrating Genetics into the Drug Development Pathway for Complex Diseases. National Academies of Sciences, Engineering, and Medicine. [Link]
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Draflazine (R-75231) | ENT1抑制剂 | MCE [medchemexpress.cn]
- 4. ENT1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. ENT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Equilibrative nucleoside transporter 1 plays an essential role in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equilibrative nucleoside transporter (ENT)-1-dependent elevation of extracellular adenosine protects the liver during ischemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ENT1 relieves intracellular adenosine-mediated T cell suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. Studies of the nucleoside transporter inhibitor, draflazine, in the human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Draflazine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. In vivo phenotypic validation of adenosine receptor-dependent activity of non-adenosine drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A combined specific target site binding and pharmacokinetic model to explore the non-linear disposition of draflazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 16. Guidelines for transfection of siRNA [qiagen.com]
- 17. Dual Effect of EZH2 Gene Editing with CRISPR/Cas9 in Lung Cancer [mdpi.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Uptake, transport and metabolism of exogenous nucleosides in intestinal epithelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. promega.com [promega.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Draflazine, (S)-
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Draflazine, (S)-, a potent equilibrative nucleoside transporter 1 (ENT1) inhibitor. As a compound with significant biological activity and specific handling requirements, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe and compliant laboratory environment.
Understanding the Compound: Hazard Profile and Mechanism of Action
Draflazine, (S)-, is a research chemical with cardiotonic and platelet aggregation inhibiting properties.[1] Its mechanism of action involves the inhibition of the equilibrative nucleoside transporter 1 (ENT1), which plays a role in the transport of nucleosides across cell membranes.[2] This potent biological activity necessitates a thorough understanding of its hazard profile to implement appropriate safety measures.
Hazard Identification:
According to available Safety Data Sheets (SDS), Draflazine, (S)- presents the following hazards:
-
Toxic if swallowed: Ingestion of even small quantities can be harmful.[3][4]
-
Causes skin irritation: Direct contact can lead to skin irritation.[3][4]
-
Causes serious eye irritation: Contact with eyes can result in significant damage.[3][4]
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[3][4]
Due to the lack of a specific Occupational Exposure Limit (OEL) from regulatory bodies like OSHA or ACGIH, a conservative approach based on Occupational Exposure Banding (OEB) is warranted.[3][4][5][6][7][8][9] Given its acute toxicity and irritant properties, Draflazine, (S)- is reasonably assigned to OEB Category C , corresponding to a target airborne exposure concentration of >0.01 to 0.1 mg/m³ .[6][7] This categorization mandates the use of stringent engineering controls and a comprehensive PPE program.
Mechanism of Action: ENT1 Inhibition
Draflazine's therapeutic potential and its toxicological profile are linked to its function as an ENT1 inhibitor. By blocking this transporter, Draflazine modulates the concentration of nucleosides like adenosine, which are crucial for various physiological processes.[10] Understanding this mechanism is vital not only for its application in research but also for recognizing potential off-target effects and the importance of preventing unintended exposure.
Caption: Mechanism of Draflazine, (S)- as an ENT1 inhibitor.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of Draflazine, (S)-, a robust PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.
| PPE Component | Specifications and Rationale |
| Gloves | Double Gloving Required. - Inner Glove: Nitrile, powder-free. Provides a primary barrier and maintains dexterity.- Outer Glove: Thicker, chemical-resistant nitrile or butyl rubber. Offers enhanced protection against potential splashes and contamination.[11] Regularly inspect gloves for any signs of degradation or puncture.[12] |
| Eye/Face Protection | Chemical splash goggles and a face shield. Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[13] |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-linting, impermeable material (e.g., polyethylene-coated polypropylene). This prevents contamination of personal clothing and skin. Cuffs should be tucked under the outer gloves.[14] |
| Respiratory Protection | For handling powder outside of a containment enclosure: A NIOSH-approved P100 particulate respirator is required. This can be a half-mask or full-face respirator. For larger quantities or longer duration tasks, a Powered Air-Purifying Respirator (PAPR) with a P100 filter is recommended to reduce user fatigue and improve protection.[15][16][17][18][19][20] |
| Shoe Covers | Disposable, slip-resistant shoe covers. To be worn in the designated handling area to prevent the tracking of contaminants. |
Operational Procedures: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of Draflazine, (S)-. The following step-by-step procedures should be integrated into your laboratory's standard operating procedures (SOPs).
Donning and Doffing of PPE
Proper donning and doffing techniques are critical to prevent cross-contamination.[12] Always perform these procedures in a designated area.
Caption: Recommended donning and doffing sequence for handling Draflazine, (S)-.
Spill Response Protocol
In the event of a spill, immediate and correct action is necessary to mitigate exposure and contamination.[21][22][23][24]
For a small powder spill (<1 gram):
-
Alert personnel in the immediate area and restrict access.
-
Don the appropriate PPE as outlined in Section 2.
-
Gently cover the spill with absorbent pads or paper towels dampened with water to prevent the powder from becoming airborne.[22][25]
-
Carefully wipe the area from the outer edge of the spill towards the center.
-
Place all contaminated materials into a designated hazardous waste bag.
-
Clean the spill area with a suitable laboratory detergent, followed by a rinse with water.
-
Dispose of all contaminated materials as hazardous waste.
For a large powder spill (>1 gram):
-
Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area and post warning signs.
-
Do not attempt to clean up a large spill unless you are a trained emergency responder.
Disposal Plan: Ensuring Environmental and Personnel Safety
All materials contaminated with Draflazine, (S)- are considered hazardous waste and must be disposed of in accordance with institutional and regulatory guidelines.[16][21][23][25][26][27][28][29]
Waste Segregation and Collection:
-
Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), absorbent materials from spills, and empty vials should be placed in a clearly labeled, sealed hazardous waste container.[16]
-
Liquid Waste: Solutions containing Draflazine, (S)- should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and other sharps contaminated with Draflazine, (S)- must be disposed of in a designated sharps container for hazardous waste.
Ultimate Disposal:
The primary recommended disposal method for Draflazine, (S)- and its contaminated materials is high-temperature incineration by a licensed hazardous waste disposal facility.[2][17][29][30][31] This method ensures the complete destruction of the active pharmaceutical ingredient. Do not dispose of Draflazine, (S)- down the drain or in regular trash.[28]
Conclusion
The potent biological activity of Draflazine, (S)- necessitates a meticulous and informed approach to its handling. By adhering to the guidelines outlined in this document, researchers can mitigate the risks of exposure and ensure a safe laboratory environment for themselves and their colleagues. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current information.
References
- Sigma-Aldrich. (2024).
- Cayman Chemical. (2025).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60849, Draflazine. PubChem.
- Glogovac, M., Paulson, C., Lambert, A. L., Wink, G., & Lovsin-Barle, E. (2021). Disease area and mode of action as criteria to assign a default occupational exposure limit. Regulatory Toxicology and Pharmacology, 121, 104891.
- van der Sluis, T., van den Berg, M., IJzerman, A. P., & Heitman, L. H. (2019). Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1). Biochemical Pharmacology, 170, 113665.
- ECETOC. (n.d.).
- Government of Canada. (2022). Control banding guideline.
- NIOSH. (2009). NIOSH: Use proper PPE with chemo agents. Clinician.com.
- Occupational Safety and Health Administration. (n.d.).
- Centers for Disease Control and Prevention. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Pharmaguideline. (2018). Occupational Exposure Bands (OEBs) for Chemicals.
- Cell-surface SLC nucleoside transporters and purine levels modulate BRD4-dependent chromatin st
- Canadian Centre for Occupational Health and Safety. (n.d.). CCOHS: Control Banding.
- Guide for Chemical Spill Response. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). 2.
- 3M. (n.d.).
- MSC Industrial Supply. (2023). How to Select the Right Chemical Resistant Gloves.
- OSHA. (n.d.). OSHA Glove Selection Chart.
- Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- PK Safety. (2024).
- Wikiwaste. (n.d.).
- Inhibitors of nucleoside transport. A structure-activity study using human erythrocytes - PubMed. (n.d.).
- Dräger. (n.d.). Filter Selection Guide.
- Safety & Risk Services. (2025). Hazardous Drugs Spill Clean Up.
- Nucleoside Transport and Nucleobase Uptake Null Mutants in Leishmania mexicana for the Routine Expression and Characterization of Purine and Pyrimidine Transporters - MDPI. (n.d.).
- Daniels Health. (2025).
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.).
- ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
- Grundon Waste Management. (n.d.).
- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- 3M. (n.d.).
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Solvo Biotechnology. (n.d.). ENT1 - Transporters.
Sources
- 1. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
- 2. High Temperature Incineration - Grundon [grundon.com]
- 3. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 4. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 5. Banding Together [publications.aiha.org]
- 6. ecetoc.org [ecetoc.org]
- 7. cdc.gov [cdc.gov]
- 8. escopharma.com [escopharma.com]
- 9. Control Banding | CDC [cdc.gov]
- 10. Cell-surface SLC nucleoside transporters and purine levels modulate BRD4-dependent chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. CCOHS: Control Banding [ccohs.ca]
- 14. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. parcilsafety.com [parcilsafety.com]
- 17. High Temperature and Clinical Waste Incineration - Wikiwaste [wikiwaste.org.uk]
- 18. draeger.com [draeger.com]
- 19. Filters And Cartridges: Choosing The Right Components For Your Respirator - Blog [droppe.com]
- 20. docs.rs-online.com [docs.rs-online.com]
- 21. acs.org [acs.org]
- 22. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 23. ccny.cuny.edu [ccny.cuny.edu]
- 24. qmul.ac.uk [qmul.ac.uk]
- 25. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 26. A control banding method for chemical risk assessment in occupational settings in France - PMC [pmc.ncbi.nlm.nih.gov]
- 27. asphaltroofing.org [asphaltroofing.org]
- 28. Nucleoside Transporters | Neurotransmitter Transporters | Tocris Bioscience [tocris.com]
- 29. bionicsscientific.com [bionicsscientific.com]
- 30. epa.gov [epa.gov]
- 31. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
